MEDS433
Description
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Properties
Molecular Formula |
C20H11F4N3O2 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1H-pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H11F4N3O2/c21-14-12(10-6-2-1-3-7-10)15(22)17(24)18(16(14)23)25-19(28)13-11-8-4-5-9-27(11)26-20(13)29/h1-9H,(H,25,28)(H,26,29) |
InChI Key |
JIIXZPWFDKPNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=C4C=CC=CN4NC3=O)F)F |
Origin of Product |
United States |
Foundational & Exploratory
MEDS433: A Host-Targeting Antiviral with a Dual Mechanism of Action in Viral Replication
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MEDS433 is a novel and potent host-targeting antiviral agent that has demonstrated significant efficacy against a broad spectrum of viruses, including respiratory syncytial virus (RSV), human coronaviruses (hCoV-OC43, hCoV-229E, and SARS-CoV-2), and influenza A and B viruses.[1][2][3][4] Its primary mechanism of action is the inhibition of the human dihydroorotate dehydrogenase (hDHODH) enzyme, a critical component of the de novo pyrimidine biosynthesis pathway. By disrupting the supply of pyrimidines, this compound effectively halts viral genome replication. Furthermore, in the context of RSV, this compound has been shown to possess a secondary, immunomodulatory mechanism by inducing the expression of antiviral interferon-stimulated genes (ISGs).[1] This dual action makes this compound a promising candidate for further preclinical and clinical development as a broad-spectrum antiviral therapeutic.
Primary Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis
The cornerstone of this compound's antiviral activity lies in its potent inhibition of the host cell enzyme dihydroorotate dehydrogenase (hDHODH).[1][2][3] hDHODH is a key mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines (uridine and cytidine).[3][5]
Virally infected cells have a significantly increased demand for nucleotides to support the rapid replication of their genetic material.[3][5] By targeting hDHODH, this compound effectively starves the virus of the essential pyrimidine building blocks required for the synthesis of new viral genomes. This leads to a potent suppression of viral replication.[1][2]
The specificity of this mechanism has been experimentally validated through rescue experiments. The antiviral effects of this compound can be reversed by the addition of exogenous uridine or orotate, which bypasses the enzymatic block.[2][3][6][7] Conversely, the addition of dihydroorotate, the substrate of hDHODH, does not rescue viral replication, confirming that this compound acts downstream of this step in the pathway.[4]
Signaling Pathway: de novo Pyrimidine Biosynthesis Inhibition
Caption: this compound inhibits hDHODH, blocking the conversion of dihydroorotate to orotate.
Secondary Mechanism of Action: Induction of Antiviral ISGs (RSV)
In studies specifically investigating its effect on Respiratory Syncytial Virus (RSV), this compound was found to have a second mode of action that complements its primary inhibitory function.[1] this compound treatment stimulated the secretion of interferon-beta (IFN-β) and interferon-lambda 1 (IFN-λ1).[1] These interferons, in turn, trigger the expression of a suite of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs).[1]
Key ISGs upregulated by this compound-induced interferon signaling include IFI6, IFITM1, and IRF7.[1] The individual expression of these proteins has been shown to reduce RSV-A replication, suggesting that this host immune response contributes to the overall potent anti-RSV activity of this compound.[1]
Signaling Pathway: this compound-Induced Antiviral State
Caption: this compound stimulates interferon secretion, leading to ISG expression and an antiviral state.
Quantitative Data on Antiviral Activity
This compound has demonstrated potent antiviral activity at low nanomolar concentrations across various cell lines and viruses.
| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A Virus (IAV) | A549 | 0.064 ± 0.01 | 0.264 ± 0.002 | >10 | >156 | [3] |
| MDCK | 0.141 ± 0.021 | 0.256 ± 0.052 | >10 | >70 | [4] | |
| Influenza B Virus (IBV) | A549 | 0.065 ± 0.005 | 0.365 ± 0.09 | >10 | >153 | [3] |
| MDCK | 0.170 ± 0.019 | 0.330 ± 0.013 | >10 | >58 | [4] | |
| hCoV-OC43 | MRC-5 | 0.021 ± 0.004 | - | >1 | >47 | [8] |
| hCoV-229E | MRC-5 | 0.029 ± 0.003 | - | >1 | >34 | [8] |
| SARS-CoV-2 | Vero E6 | 0.018 ± 0.003 | - | 1.15 ± 0.09 | 64 | [8] |
| Calu-3 | 0.005 ± 0.0007 | - | >1 | >200 | [8] | |
| RSV-A | HEp-2 | In the one-digit nanomolar range | - | - | - | [1] |
| RSV-B | HEp-2 | In the one-digit nanomolar range | - | - | - | [1] |
Experimental Protocols
Virus Yield Reduction Assay (VRA)
This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound.
-
Cell Seeding: Plate a suitable cell line (e.g., A549, Calu-3) in multi-well plates and incubate to form a confluent monolayer.
-
Compound Treatment: One hour prior to infection, treat the cells with serial dilutions of this compound or a vehicle control (DMSO).
-
Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubation: After a virus adsorption period (typically 1 hour), remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound.
-
Supernatant Collection: At a defined time point post-infection (e.g., 24, 48 hours), collect the cell culture supernatants.
-
Titration: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay on a permissive cell line.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of viral yield reduction against the log of the compound concentration.
Plaque Reduction Assay (PRA)
This method is used to determine the concentration of an antiviral that inhibits the formation of viral plaques by 50%.
-
Cell Seeding: Seed a permissive cell line (e.g., MDCK, Vero E6) in multi-well plates and grow to confluency.
-
Compound Treatment and Infection: Pre-treat cells with various concentrations of this compound for 1 hour before infecting with a known number of plaque-forming units (PFU) of the virus.
-
Overlay: After virus adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
Uridine/Orotate Reversal Assay
This experiment confirms that the antiviral activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
-
Protocol: Follow the protocol for the VRA or PRA as described above.
-
Co-treatment: In parallel with the this compound treatment, supplement the cell culture medium with increasing concentrations of exogenous uridine, cytidine, or orotic acid.
-
Analysis: Assess whether the addition of these nucleosides or intermediates reverses the antiviral effect of this compound. A successful reversal indicates that the compound's mechanism of action is the inhibition of pyrimidine synthesis.
Experimental Workflow Diagram
Caption: Workflow for assessing the antiviral activity of this compound.
Conclusion and Future Directions
This compound is a highly potent, host-targeting antiviral with a well-characterized dual mechanism of action against a range of clinically significant viruses. Its primary mode of action, the inhibition of hDHODH, provides a high genetic barrier to the development of resistance. The secondary, immunomodulatory mechanism observed against RSV further enhances its therapeutic potential. The robust in vitro efficacy and favorable selectivity indices support the continued development of this compound as a broad-spectrum antiviral agent, both as a monotherapy and in combination with other direct-acting antivirals. Future studies should focus on in vivo efficacy in preclinical animal models to validate its therapeutic potential for treating viral infections.
References
- 1. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The New Generation h DHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
MEDS433: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MEDS433 is a novel, potent, and selective small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidines essential for nucleic acid synthesis, this compound has demonstrated significant therapeutic potential as a broad-spectrum antiviral agent and a promising candidate for the treatment of acute myeloid leukemia (AML). This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. As of late 2025, there are no registered clinical trials for this compound.
Core Mechanism of Action: Inhibition of hDHODH
The primary mechanism of action of this compound is the potent inhibition of the mitochondrial enzyme hDHODH. This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.
This compound exhibits high-affinity binding to the ubiquinone binding site of hDHODH, leading to a selective blockade of its enzymatic activity.[1] This targeted inhibition results in the depletion of the intracellular pyrimidine pool, thereby halting nucleic acid replication and protein synthesis in target cells. The specificity of this mechanism has been consistently demonstrated in preclinical studies where the antiviral or anti-leukemic effects of this compound can be reversed by the addition of exogenous uridine or orotate, the downstream products of the hDHODH-catalyzed reaction.[2][3]
A secondary mechanism of action has been identified in the context of Respiratory Syncytial Virus (RSV) infection. This compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, which in turn induces the expression of several interferon-stimulated genes (ISGs) with known antiviral properties, such as IFI6, IFITM1, and IRF7.[2] This suggests a dual antiviral effect: direct inhibition of viral replication via pyrimidine starvation and enhancement of the host innate immune response.
Therapeutic Potential in Viral Infections
This compound has demonstrated potent, low nanomolar to sub-micromolar in vitro activity against a broad range of RNA viruses. Its host-targeting mechanism suggests a high barrier to the development of viral resistance.
Quantitative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound against various viruses in different cell lines.
| Virus | Cell Line | Assay | EC50 (µM) | EC90 (µM) | Reference |
| Influenza A (IAV) | A549 | VRA | 0.064 ± 0.01 | 0.264 ± 0.002 | [4] |
| Influenza B (IBV) | A549 | VRA | 0.065 ± 0.005 | 0.365 ± 0.09 | [4] |
| Influenza A (IAV) | Calu-3 | VRA | 0.055 ± 0.003 | 0.675 ± 0.05 | [4] |
| Influenza B (IBV) | Calu-3 | VRA | 0.052 ± 0.006 | 0.807 ± 0.08 | [4] |
| Influenza A (IAV) | MDCK | PRA | 0.141 ± 0.021 | 0.256 ± 0.052 | [4] |
| Influenza B (IBV) | MDCK | PRA | 0.170 ± 0.019 | 0.330 ± 0.013 | [4] |
| hCoV-OC43 | HCT-8 | FFRA | 0.012 ± 0.001 | 0.027 ± 0.002 | [5] |
| hCoV-229E | MRC-5 | CPE | 0.022 ± 0.003 | 0.038 ± 0.004 | [5] |
| SARS-CoV-2 | Vero E6 | VRA | 0.063 ± 0.013 | 0.136 ± 0.021 | [5] |
| SARS-CoV-2 | Calu-3 | VRA | 0.230 ± 0.041 | 0.440 ± 0.065 | [5] |
| RSV-A / RSV-B | HEp-2 | - | "one-digit nanomolar range" | - | [2][6] |
VRA: Virus Yield Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay.
Cytotoxicity and Selectivity Index
A favorable therapeutic window is indicated by the high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
| Cell Line | CC50 (µM) | Virus | Selectivity Index (SI) | Reference |
| A549 | 64.25 ± 3.12 | IAV | 1104 | [4] |
| A549 | 64.25 ± 3.12 | IBV | 988 | [4] |
| Calu-3 | 54.67 ± 3.86 | IAV | 994 | [4] |
| Calu-3 | 54.67 ± 3.86 | IBV | 1051 | [4] |
| MDCK | 119.8 ± 6.21 | IAV | 850 | [4] |
| MDCK | 119.8 ± 6.21 | IBV | 705 | [4] |
| HCT-8 | 78.48 ± 4.6 | hCoV-OC43 | > 6300 | [5] |
| MRC-5 | 104.80 ± 19.75 | hCoV-229E | > 4600 | [5] |
| Vero E6 | > 500 | SARS-CoV-2 | > 7900 | [5] |
Therapeutic Potential in Acute Myeloid Leukemia (AML)
This compound has emerged as a promising agent for the treatment of AML. Inhibition of hDHODH in AML cells has been shown to induce both apoptosis and differentiation.[7]
In Vitro and In Vivo Efficacy in AML
-
Pro-apoptotic Effect : this compound induces a significant pro-apoptotic effect in various AML cell lines (U937, THP1, OCI-AML3, NB4) at concentrations a log-fold lower than the first-generation hDHODH inhibitor, brequinar.[7] This effect is at least partially independent of its differentiation-inducing properties.[7]
-
Induction of Differentiation : this compound promotes the differentiation of AML blasts into mature cells.[7]
-
In Vivo Efficacy : In a THP1 xenograft mouse model of AML, intraperitoneal administration of this compound (20 mg/kg/day) resulted in a significant reduction in tumor volume and weight.[8][9]
-
Preclinical Safety : Preliminary in vivo studies in Balb/c mice showed no toxicity after 5 weeks of intraperitoneal administration.[7][8]
Quantitative Anti-leukemic Activity
| Parameter | Value | Reference |
| hDHODH IC50 | 1.2 nM | [6] |
| THP1 EC50 (differentiation) | 72 nM | [9] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Virus Yield Reduction Assay (VRA)
This assay quantifies the amount of infectious virus produced by infected cells in the presence of the test compound.
Methodology:
-
Cell Seeding: Plate susceptible cells (e.g., A549, Calu-3, Vero E6) in multi-well plates and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cell monolayers with increasing concentrations of this compound or vehicle control (DMSO) for 1 hour prior to infection.
-
Viral Infection: Infect the cells with the virus of interest at a specified multiplicity of infection (MOI).
-
Incubation: After a 1-hour adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of this compound. Incubate for 48-72 hours.
-
Quantification: Harvest the cell supernatants and determine the viral titer by plaque assay on a susceptible cell line.
-
Data Analysis: Calculate the EC50 and EC90 values by plotting the percentage of virus reduction against the log of the drug concentration.
Plaque Reduction Assay (PRA)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Methodology:
-
Cell Seeding: Seed confluent monolayers of cells (e.g., MDCK) in multi-well plates.
-
Compound and Virus Addition: Pre-treat cells with various concentrations of this compound for 1 hour, then infect with a low dose of virus (e.g., 50 plaque-forming units/well).
-
Overlay: After a 1-hour adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding drug concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 48-72 hours).
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Determine the EC50 and EC90 by calculating the concentration of this compound that reduces the number of plaques by 50% and 90%, respectively, compared to the vehicle control.
Immunoblotting for Viral Proteins
This technique is used to assess the effect of this compound on the expression of specific viral proteins.
Methodology:
-
Sample Preparation: Infect cells (e.g., MDCK for influenza) and treat with this compound (e.g., 0.5 µM). Prepare total cell protein extracts at various time points post-infection.
-
SDS-PAGE: Separate equal amounts of protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the viral proteins of interest (e.g., anti-influenza HA or anti-SARS-CoV-2 N protein). A loading control antibody (e.g., anti-GAPDH or anti-vinculin) should also be used.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by visualization using an enhanced chemiluminescence (ECL) reagent.
Conclusion and Future Directions
This compound is a highly promising preclinical candidate with a well-defined mechanism of action and potent activity against a range of viruses and AML cell lines. Its host-targeting nature offers a significant advantage in overcoming viral resistance. The extensive in vitro data, coupled with initial in vivo efficacy and safety findings in AML models, strongly support its continued development.
Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safe and effective dosing regimen for human trials. Further elucidation of the interplay between hDHODH inhibition and the innate immune response may reveal additional therapeutic benefits. Given the compelling preclinical profile, this compound represents a valuable asset for the development of next-generation antiviral and anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The New Generation h DHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
MEDS433: A Host-Targeting Antiviral Agent – A Technical Guide
Abstract
MEDS433 is a novel and potent host-targeting antiviral (HTA) agent that exhibits broad-spectrum activity against a range of respiratory viruses. By inhibiting the human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, this compound effectively depletes the intracellular pool of pyrimidines essential for viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral efficacy, detailed experimental protocols, and key signaling pathways involved in its antiviral activity.
Introduction
The emergence of drug-resistant viral strains and the threat of novel pandemic viruses necessitate the development of new antiviral strategies. Host-targeting antivirals (HTAs) represent a promising approach by targeting cellular factors essential for viral replication, thereby creating a higher barrier to the development of resistance. This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are vital for the replication of rapidly proliferating viruses.[1] By inhibiting hDHODH, this compound effectively starves the virus of the necessary building blocks for genome replication.[2][3]
This compound has demonstrated potent in vitro activity against a variety of respiratory viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses (IAV, IBV), and several human coronaviruses, including SARS-CoV-2.[2][4][5] Its host-targeting mechanism of action suggests a low probability of resistance development and positions it as a promising candidate for further development as a broad-spectrum antiviral agent.[1][6]
Mechanism of Action
This compound's primary mechanism of action is the potent and specific inhibition of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[7] hDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][8] This inhibition leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of viral RNA and DNA.
The antiviral effect of this compound can be reversed by the addition of exogenous uridine or orotate, the product of the hDHODH-catalyzed reaction, confirming the specificity of its target.[1][2][5] Conversely, the addition of dihydroorotate, the substrate of hDHODH, does not rescue viral replication in the presence of this compound.[8]
In addition to its primary mechanism, this compound has also been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), such as IFI6, IFITM1, and IRF7.[4] This suggests a dual mechanism of antiviral activity against certain viruses like RSV, where it both limits the resources for viral replication and stimulates the host's innate immune response.[4]
dot
Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis.
Quantitative Antiviral Activity
The in vitro antiviral efficacy of this compound has been evaluated against a range of viruses in different cell lines. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of this compound against Human Coronaviruses (hCoVs)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| hCoV-OC43 | HCT-8 | 0.023 ± 0.003 | 78.48 ± 4.6 | > 3412 | [9] |
| hCoV-229E | MRC-5 | 0.022 ± 0.004 | 104.80 ± 19.75 | > 4763 | [9] |
| SARS-CoV-2 | Vero E6 | 0.025 ± 0.004 | > 100 | > 4000 | [5] |
| SARS-CoV-2 | Calu-3 | 0.038 ± 0.006 | > 100 | > 2631 | [5] |
Table 2: Antiviral Activity of this compound against Influenza Viruses
| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| IAV | A549 | 0.064 ± 0.01 | 0.264 ± 0.002 | > 200 | > 3125 | [8] |
| IBV | A549 | 0.065 ± 0.005 | 0.365 ± 0.09 | > 200 | > 3076 | [8] |
| IAV | MDCK | 0.141 ± 0.021 | 0.256 ± 0.052 | 119.8 ± 6.21 | 850 | [8] |
| IBV | MDCK | 0.170 ± 0.019 | 0.330 ± 0.013 | 119.8 ± 6.21 | 705 | [8] |
Table 3: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)
| Virus Strain | Cell Line | EC50 (nM) | Reference |
| RSV-A | HEp-2 | one-digit nanomolar range | [4] |
| RSV-B | HEp-2 | one-digit nanomolar range | [4] |
Synergistic Antiviral Effects
Combination therapy is a key strategy to enhance antiviral efficacy and reduce the emergence of drug resistance. Studies have shown that this compound acts synergistically when combined with other antiviral agents.
-
With Dipyridamole (DPY): DPY inhibits the pyrimidine salvage pathway. When combined with this compound, which blocks the de novo pathway, a synergistic anti-influenza and anti-SARS-CoV-2 activity is observed.[2][5] This combination effectively restores the antiviral activity of this compound even in the presence of exogenous uridine.[5]
-
With N4-hydroxycytidine (NHC): NHC is a direct-acting antiviral that targets the viral RNA-dependent RNA polymerase. The combination of this compound and NHC results in a synergistic inhibition of influenza A virus replication.[8]
dot
Caption: Synergistic inhibition of pyrimidine synthesis pathways.
Experimental Protocols
The antiviral activity and mechanism of action of this compound have been characterized using a variety of standard virological and cell biology assays.
Cell Lines and Viruses
-
Cell Lines: Madin-Darby canine kidney (MDCK), human lung adenocarcinoma epithelial (A549), human colorectal adenocarcinoma (HCT-8), human embryonic lung fibroblast (MRC-5), African green monkey kidney (Vero E6), and human lung carcinoma (Calu-3) cells are commonly used.
-
Viruses: Influenza A and B viruses, human coronaviruses (hCoV-OC43, hCoV-229E, SARS-CoV-2), and Respiratory Syncytial Virus (RSV) strains are propagated and titrated in appropriate cell lines.
Antiviral Assays
-
Plaque Reduction Assay (PRA): This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50) or 90% (EC90).[8][10]
-
Cell monolayers are seeded in multi-well plates.
-
Cells are pre-incubated with serial dilutions of this compound before infection.
-
Cells are infected with a known number of plaque-forming units (PFU) of the virus.
-
After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., Avicel) containing the corresponding concentrations of this compound.
-
After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).
-
Plaques are counted, and the EC50 and EC90 values are calculated.
-
-
Virus Yield Reduction Assay (VRA): This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.[6][8]
-
Cell monolayers are treated with this compound and infected with the virus as in the PRA.
-
Instead of an overlay, liquid medium containing the compound is added.
-
At a specific time post-infection, the cell culture supernatant is harvested.
-
The amount of infectious virus in the supernatant is quantified by plaque assay on fresh cell monolayers.
-
The reduction in viral titer is used to determine the EC50 and EC90 values.
-
Cytotoxicity Assay
-
Cell Viability Assay: The 50% cytotoxic concentration (CC50) of this compound is determined in uninfected cells to assess its toxicity.
-
Cells are seeded in 96-well plates and exposed to serial dilutions of this compound.
-
After a prolonged incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric assay such as the MTT or MTS assay, or a luminescent assay like CellTiter-Glo.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
-
Immunoblotting
-
Western Blot: This technique is used to detect and quantify the expression of viral proteins in infected cells treated with this compound.[8]
-
Cells are infected and treated with this compound.
-
At various times post-infection, total cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific primary antibodies against viral proteins (e.g., influenza HA and NA) and a loading control (e.g., GAPDH or vinculin).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
dot
Caption: Workflow for Plaque Reduction Assay (PRA).
Conclusion
This compound is a potent host-targeting antiviral agent with a well-defined mechanism of action centered on the inhibition of hDHODH and the subsequent depletion of pyrimidines essential for viral replication. Its broad-spectrum activity against several key respiratory viruses, favorable selectivity index, and potential for synergistic combination therapies make it a compelling candidate for further preclinical and clinical development. The detailed methodologies and quantitative data presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in advancing this compound as a next-generation antiviral therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses [mdpi.com]
- 6. iris.unito.it [iris.unito.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MEDS433: A Novel DHODH Inhibitor Driving Apoptosis in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a critical need for novel therapeutic strategies. One promising avenue of investigation is the targeting of metabolic pathways essential for cancer cell proliferation and survival. MEDS433, a novel and potent inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a significant agent with pro-apoptotic effects in AML. This technical guide provides a comprehensive overview of the preclinical data supporting the anti-leukemic activity of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance new therapies for AML.
Introduction to this compound and its Target: DHODH
This compound is a next-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Unlike normal hematopoietic cells, which can utilize both the de novo and salvage pathways for pyrimidine synthesis, many AML cells exhibit a heightened dependence on the de novo pathway to meet the demands of rapid proliferation. By inhibiting DHODH, this compound effectively starves AML cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest, differentiation, and ultimately, apoptosis.[4][5][6]
Mechanism of Action: Inducing Apoptosis through Pyrimidine Starvation
The primary mechanism by which this compound exerts its anti-leukemic effects is through the induction of pyrimidine starvation. This metabolic stress triggers a cascade of events within the AML cell, culminating in programmed cell death. The pro-apoptotic effect of this compound has been shown to be, at least in part, independent of its ability to induce differentiation.[1][3] A key indicator of its on-target activity is the observation that the apoptotic effects of this compound can be completely rescued by the addition of exogenous uridine, a downstream product of the DHODH-mediated reaction.[1][4][5] This confirms that the cytotoxic effects are a direct consequence of DHODH inhibition and pyrimidine depletion.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and inducing apoptosis.
Quantitative Analysis of Pro-Apoptotic Effects
The pro-apoptotic efficacy of this compound has been quantified across various AML cell lines. This compound consistently demonstrates superior potency compared to the first-generation DHODH inhibitor, brequinar.[1][5]
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | This compound IC50 (nM) | Apoptotic Rate (%) vs. Control | Notes | Reference |
| THP1 | 72 | Significant increase | More sensitive | [7] |
| U937 | Not specified | Significant increase | - | [1] |
| OCI-AML3 | Not specified | Less sensitive | Responds to prolonged exposure | [4][5] |
| NB4 | Not specified | Significant increase | - | [1] |
| MV4-11 | Not specified | Less sensitive | - | [4][5] |
Note: Specific apoptotic rate percentages and IC50 values are often presented in graphical form in the source literature and may require direct consultation of the full-text articles for precise values.
In Vivo Anti-Leukemic Activity
Preclinical in vivo studies using AML xenograft models have substantiated the anti-leukemic potential of this compound. Administration of this compound led to a significant reduction in tumor volume and weight, demonstrating its efficacy in a living organism.[7][8]
Table 2: In Vivo Efficacy of this compound in AML Xenograft Model
| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| THP1 Xenograft in NSG mice | This compound | ~50% vs. control | Significant reduction | [1][8] |
| KU-812 Xenograft | This compound (10 mg/kg) | Significant reduction | Significant reduction | [6] |
| KU-812 Xenograft | This compound (20 mg/kg) | Significant reduction | Significant reduction | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used to evaluate the pro-apoptotic effects of this compound.
Cell Viability and Apoptosis Assays
Objective: To quantify the extent of apoptosis induced by this compound in AML cell lines.
Methodology: Annexin V and Propidium Iodide (PI) Staining
-
AML cell lines (e.g., THP1, U937, OCI-AML3, NB4) are seeded in appropriate culture medium.
-
Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 3 and 6 days).[1][3]
-
For rescue experiments, cells are co-treated with this compound and a high concentration of uridine (e.g., 100 µM).[4][5]
-
Following treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Data analysis is performed to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in a living model.
Methodology: AML Xenograft Mouse Model
-
Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with a human AML cell line (e.g., THP1 or KU-812).[1][6]
-
Tumors are allowed to establish to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal injections of this compound at specified doses and schedules.[1] The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.[8]
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.[8]
-
Statistical analysis is performed to compare tumor growth between the treatment and control groups.
Below is a diagram illustrating a typical experimental workflow for evaluating this compound.
Caption: Workflow for in vitro and in vivo evaluation of this compound in AML.
Synergistic Combinations
To enhance the anti-leukemic activity of this compound, studies have explored its use in combination with other agents. A particularly effective strategy involves the co-administration of this compound with dipyridamole, an inhibitor of the pyrimidine salvage pathway.[5][9] This dual blockade of both the de novo and salvage pathways leads to a more profound pyrimidine depletion and a synergistic increase in AML cell death.[5]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of AML. Its potent and specific inhibition of DHODH leads to significant pro-apoptotic effects in preclinical models. The data summarized in this guide highlight its superior potency over older inhibitors and its efficacy in vivo. Future research should focus on the continued preclinical development of this compound, including comprehensive pharmacokinetic and toxicology studies, to support its advancement into clinical trials. Furthermore, the exploration of rational combination strategies, such as with pyrimidine salvage pathway inhibitors, holds the potential to further enhance its therapeutic index and overcome potential mechanisms of resistance. The continued investigation of this compound is warranted to fully elucidate its potential as a novel treatment for patients with AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. OPTIMIZING SYNTHESIS AND IN VIVO EVALUATION OF this compound: ADVANCING TO PRECLINICAL DEVELOPMENT IN ACUTE MYELOID LEUKEMIA [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A new pro-apoptotic therapy for Acute Myeloid Leukaemia using this compound, a potent human Dihydroorotate Dehydrogenase inhibitor [iris.unito.it]
MEDS433: A Technical Guide to its Inhibition of Pyrimidine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDS433 is a novel and potent small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for the production of DNA, RNA, and other cellular components.[1] By targeting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, thereby inhibiting the replication of various viruses and exhibiting potential as a broad-spectrum antiviral agent.[3][4] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathway it targets, and detailed experimental protocols for its evaluation.
Data Presentation: Inhibitory and Cytotoxic Activity of this compound
The following table summarizes the quantitative data on the inhibitory and cytotoxic effects of this compound across various viruses and cell lines.
| Parameter | Value | Virus/Cell Line | Reference |
| IC50 | 1.2 nM | human DHODH (hDHODH) | [1][2] |
| EC50 | 0.064 ± 0.01 µM | Influenza A Virus (IAV) in A549 cells | [3] |
| 0.065 ± 0.005 µM | Influenza B Virus (IBV) in A549 cells | [3] | |
| 0.055 ± 0.003 µM | Influenza A Virus (IAV) in Calu-3 cells | [3] | |
| 0.052 ± 0.006 µM | Influenza B Virus (IBV) in Calu-3 cells | [3] | |
| 0.141 ± 0.021 µM | Influenza A Virus (IAV) in MDCK cells | [3] | |
| 0.170 ± 0.019 µM | Influenza B Virus (IBV) in MDCK cells | [3] | |
| 0.012 ± 0.003 µM | Human Coronavirus OC43 (hCoV-OC43) in HCT-8 cells | [5] | |
| 0.022 ± 0.003 µM | Human Coronavirus 229E (hCoV-229E) in MRC5 cells | [5] | |
| 0.063 ± 0.004 µM | SARS-CoV-2 in Vero E6 cells | [5] | |
| 0.076 ± 0.005 µM | SARS-CoV-2 in Calu-3 cells | [5] | |
| 0.28 ± 0.080 µM | Herpes Simplex Virus 1 (HSV-1) | [6] | |
| 0.12 ± 0.042 µM | Herpes Simplex Virus 2 (HSV-2) | [6] | |
| EC90 | 0.264 ± 0.002 µM | Influenza A Virus (IAV) in A549 cells | [3] |
| 0.365 ± 0.09 µM | Influenza B Virus (IBV) in A549 cells | [3] | |
| 0.675 ± 0.05 µM | Influenza A Virus (IAV) in Calu-3 cells | [3] | |
| 0.807 ± 0.08 µM | Influenza B Virus (IBV) in Calu-3 cells | [3] | |
| 0.256 ± 0.052 µM | Influenza A Virus (IAV) in MDCK cells | [3] | |
| 0.330 ± 0.013 µM | Influenza B Virus (IBV) in MDCK cells | [3] | |
| 0.044 ± 0.021 µM | Human Coronavirus OC43 (hCoV-OC43) in HCT-8 cells | [5] | |
| 0.288 ± 0.040 µM | Human Coronavirus 229E (hCoV-229E) in MRC5 cells | [5] | |
| 0.136 ± 0.007 µM | SARS-CoV-2 in Vero E6 cells | [5] | |
| 0.513 ± 0.016 µM | SARS-CoV-2 in Calu-3 cells | [5] | |
| 1.881 ± 0.487 µM | Herpes Simplex Virus 1 (HSV-1) in U-373 MG cells | [6] | |
| CC50 | 64.25 ± 3.12 µM | A549 cells | [3] |
| 54.67 ± 3.86 µM | Calu-3 cells | [3] | |
| 119.8 ± 6.21 µM | MDCK cells | [3] | |
| 78.48 ± 4.6 µM | HCT-8 cells | [5] | |
| 104.80 ± 19.75 µM | MRC5 cells | [5] | |
| >500 µM | Vero E6 cells | [5] | |
| >125 µM | Calu-3 cells | [5] | |
| 234 ± 18.2 µM | Vero cells | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the enzymatic activity of hDHODH, which is located in the inner mitochondrial membrane. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines.[1] Inhibition of this step leads to a depletion of the pyrimidine nucleotide pool, which is essential for viral replication.[3][4] The antiviral activity of this compound can be reversed by the addition of exogenous uridine or orotate, confirming the specific targeting of the de novo pyrimidine biosynthesis pathway.[3][5]
Experimental Protocols
hDHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on recombinant hDHODH activity.
Materials:
-
Recombinant human DHODH (hDHODH)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound
-
DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add 2 µL of each this compound dilution. Include a DMSO-only control.
-
Add 178 µL of hDHODH solution (e.g., 20 nM in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the reaction velocity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay (VYRA)
This assay quantifies the reduction in infectious virus production in the presence of this compound.
Materials:
-
Susceptible host cells (e.g., A549, Vero E6)
-
Virus stock of known titer
-
Cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Incubator
Procedure:
-
Seed host cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and treat with the this compound dilutions for 1 hour prior to infection. Include a DMSO-only control.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After the adsorption period, remove the virus inoculum and add fresh medium containing the respective this compound dilutions.
-
Incubate the plates for a period sufficient for viral replication (e.g., 48 hours).
-
Harvest the cell supernatants.
-
Determine the viral titer in the supernatants using a standard method such as a plaque assay or TCID50 assay.
-
Calculate the EC50 and EC90 values by plotting the percentage of virus inhibition against the this compound concentration.
Pyrimidine Biosynthesis Rescue Assay
This assay confirms that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
Susceptible host cells
-
Virus stock
-
Cell culture medium
-
This compound
-
Uridine and/or Orotate stock solutions
-
DMSO
-
96-well plates
Procedure:
-
Follow steps 1-5 of the Virus Yield Reduction Assay.
-
After viral adsorption, add fresh medium containing a fixed, inhibitory concentration of this compound (e.g., near the EC90) and serial dilutions of uridine or orotate.
-
Include control wells with this compound alone, uridine/orotate alone, and DMSO alone.
-
Incubate the plates for the duration of the viral replication cycle.
-
Harvest the supernatants and determine the viral titer.
-
Analyze the data to determine if the addition of uridine or orotate reverses the antiviral effect of this compound.
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on the host cells.
Materials:
-
Host cells
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound. Include a DMSO-only control.
-
Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antiviral properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MEDS433: A Dual-Action Antiviral Agent Inducing Interferon-Stimulated Genes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Abstract: MEDS433, a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), has emerged as a promising host-targeting antiviral agent with a multifaceted mechanism of action. Beyond its primary role in disrupting de novo pyrimidine biosynthesis to suppress viral genome replication, this compound demonstrates a distinct ability to stimulate the host's innate immune response through the induction of interferon-stimulated genes (ISGs). This technical guide provides a comprehensive overview of the effect of this compound on ISGs, presenting available data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.
Introduction
This compound is a small molecule inhibitor targeting the human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication. By inhibiting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, thereby hindering the replication of a broad spectrum of viruses, including Respiratory Syncytial Virus (RSV), influenza viruses, and coronaviruses.
A compelling secondary mechanism of this compound's antiviral activity is its capacity to modulate the host's innate immune system. Specifically, this compound treatment has been shown to induce the expression of a subset of interferon-stimulated genes (ISGs), which are key effectors of the antiviral state.[1] This dual action of directly inhibiting viral replication and simultaneously augmenting the host's antiviral defenses makes this compound a molecule of significant interest for further drug development.
Quantitative Data on ISG Induction
Research has identified that this compound stimulates the secretion of type I (IFN-β) and type III (IFN-λ1) interferons, which subsequently leads to the upregulation of specific ISGs known for their antiviral properties.[1] The primary ISGs identified as being induced by this compound are Interferon-Induced Protein 6 (IFI6), Interferon-Induced Transmembrane Protein 1 (IFITM1), and Interferon Regulatory Factor 7 (IRF7).[1]
While the induction of these ISGs by this compound has been qualitatively described, specific quantitative data such as fold-change in expression from peer-reviewed publications are not extensively detailed in the currently available literature. The following table summarizes the observed effects based on existing research.
| Interferon/ISG | Effect of this compound Treatment | Cell Line(s) | Virus Context | Reference |
| IFN-β | Stimulated secretion | HEp-2 | RSV | [1] |
| IFN-λ1 | Stimulated secretion | HEp-2 | RSV | [1] |
| IFI6 | Induced expression | HEp-2 | RSV | [1] |
| IFITM1 | Induced expression | HEp-2 | RSV | [1] |
| IRF7 | Induced expression | HEp-2 | RSV | [1] |
Note: Quantitative values for fold induction are not specified in the primary literature.
Signaling Pathways
The precise signaling cascade from hDHODH inhibition by this compound to the induction of interferons and ISGs is an area of active investigation. Based on studies of other DHODH inhibitors, a plausible pathway involves the sensing of metabolic stress caused by pyrimidine depletion. This stress can lead to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates Interferon Regulatory Factor 1 (IRF1). IRF1 is a key transcription factor that can drive the expression of a subset of ISGs and also contribute to the induction of type I interferons.
Proposed Signaling Pathway from this compound to ISG Induction
Caption: Proposed signaling cascade from this compound to ISG expression.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's effect on ISGs. These protocols are based on standard laboratory techniques and information inferred from the available literature.
Cell Culture and this compound Treatment
-
Cell Lines:
-
HEp-2 (Human epidermoid carcinoma): Suitable for RSV infection studies.
-
A549 (Human lung adenocarcinoma): Commonly used for respiratory virus research.
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Measurement of Interferon Secretion by ELISA
This protocol outlines the quantification of IFN-β and IFN-λ1 in cell culture supernatants.
-
Materials:
-
Human IFN-β and IFN-λ1 ELISA kits (e.g., from PBL Assay Science or Invitrogen).
-
96-well microplate reader.
-
Cell culture supernatants from control and this compound-treated cells.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO).
-
At desired time points post-treatment (e.g., 24, 48 hours), collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Addition of standards and samples to the antibody-coated plate.
-
Incubation to allow interferon binding.
-
Washing steps to remove unbound material.
-
Addition of a detection antibody.
-
Addition of a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of IFN-β and IFN-λ1 in the samples by comparing their absorbance to the standard curve.
-
Quantification of ISG Expression by RT-qPCR
This protocol describes the measurement of IFI6, IFITM1, and IRF7 mRNA levels.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR instrument (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad).
-
SYBR Green qPCR master mix.
-
Gene-specific primers for IFI6, IFITM1, IRF7, and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Procedure:
-
Treat cells with this compound as described in section 4.1.
-
At desired time points, lyse the cells and extract total RNA using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermocycling program includes:
-
Initial denaturation (e.g., 95°C for 3 minutes).
-
40 cycles of denaturation (e.g., 95°C for 10 seconds) and annealing/extension (e.g., 60°C for 30 seconds).
-
Melt curve analysis to ensure primer specificity.
-
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
Experimental Workflow Visualization
References
Unveiling MEDS433: A Potent Host-Targeting Antiviral and Anti-Leukemic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MEDS433 is a novel, potent, and selective small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical activity of this compound. Its potent antiviral efficacy against a broad spectrum of RNA viruses and its pro-apoptotic effects in acute myeloid leukemia (AML) cells position it as a promising therapeutic candidate for further development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-hydroxy-N-(2,3,5,6-tetrafluoro-[1,1'-biphenyl]-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide, is a novel compound built on a hydroxypyrazolo[1,5-a]pyridine scaffold.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-N-(2,3,5,6-tetrafluoro-[1,1'-biphenyl]-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide | [2] |
| CAS Number | 2241027-61-0 | [2] |
| Chemical Formula | C20H11F4N3O2 | [2] |
| Molecular Weight | 401.32 g/mol | [2] |
| Exact Mass | 401.0787 | [2] |
| Appearance | Not specified in provided results | |
| Solubility | Poor solubility has been noted as a challenge for development.[3] | |
| InChI Key | JIIXZPWFDKPNKW-UHFFFAOYSA-N | [2] |
| SMILES Code | FC1=C(C(F)=C(F)C(NC(C2=C(C=CC=C3)N3N=C2O)=O)=C1F)C4=CC=CC=C4 | [2] |
Mechanism of Action
This compound functions as a highly potent inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme, with an impressive IC50 of 1.2 nM.[1][2][4] hDHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO).[5] By inhibiting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.
This targeted inhibition of pyrimidine synthesis is the cornerstone of this compound's therapeutic potential. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for pyrimidines to support nucleic acid replication.[5] Consequently, these cells are particularly vulnerable to the effects of hDHODH inhibition.
Dual Antiviral Mechanism against Respiratory Syncytial Virus (RSV)
In the context of RSV infection, this compound exhibits a dual mechanism of action. Firstly, it directly suppresses the synthesis of the viral genome by limiting the availability of pyrimidine building blocks. Secondly, this compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, leading to the induced expression of interferon-stimulated genes (ISGs) with antiviral properties, such as IFI6, IFITM1, and IRF7.
Preclinical Activity
Antiviral Activity
This compound has demonstrated potent antiviral activity against a wide array of RNA viruses. This broad-spectrum efficacy underscores its potential as a host-targeting antiviral, which is less susceptible to the development of viral resistance compared to direct-acting antivirals.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A Virus (IAV) | A549 | 0.064 ± 0.01 | 0.264 ± 0.002 | 64.25 ± 3.12 | 1104 | [5] |
| Calu-3 | 0.055 ± 0.003 | 0.675 ± 0.05 | 54.67 ± 3.86 | 994 | [5] | |
| MDCK | 0.141 ± 0.021 | 0.256 ± 0.052 | 119.8 ± 6.21 | 850 | [5] | |
| Influenza B Virus (IBV) | A549 | 0.065 ± 0.005 | 0.365 ± 0.09 | 64.25 ± 3.12 | 988 | [5] |
| Calu-3 | 0.052 ± 0.006 | 0.807 ± 0.08 | 54.67 ± 3.86 | 1051 | [5] | |
| MDCK | 0.170 ± 0.019 | 0.330 ± 0.013 | 119.8 ± 6.21 | 705 | [5] | |
| SARS-CoV-2 | Vero E6 | 0.063 | 0.136 | >100 | >1587 | |
| RSV-A and RSV-B | A549 | One-digit nanomolar range | Not specified | Not specified | Not specified |
Anti-Leukemic Activity
This compound has emerged as a potent pro-apoptotic agent in Acute Myeloid Leukemia (AML) cells.[1] The inhibition of hDHODH by this compound has been shown to restore the differentiation of leukemic cells, irrespective of their oncogenic driver.[1]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
Virus Yield Reduction Assay (VRA)
This assay is used to determine the concentration of an antiviral compound that inhibits virus replication.
-
Cell Seeding: Plate susceptible cell lines (e.g., A549, Calu-3, Vero E6) in multi-well plates and incubate to form a monolayer.
-
Infection: Infect the cell monolayers with the virus of interest at a specified multiplicity of infection (MOI).
-
Treatment: Treat the infected cells with increasing concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Incubate the treated, infected cells for a defined period (e.g., 48 hours).
-
Harvesting: Collect the cell culture supernatants.
-
Titration: Determine the viral titer in the supernatants using a plaque assay on a suitable indicator cell line (e.g., MDCK for influenza viruses).
-
Data Analysis: Calculate the EC50 and EC90 values, which represent the concentrations of this compound that reduce the viral yield by 50% and 90%, respectively.
Plaque Reduction Assay (PRA)
This assay is another method to quantify the antiviral activity of a compound.
-
Cell Seeding: Seed indicator cell monolayers (e.g., MDCK) in multi-well plates.
-
Infection and Treatment: Infect the cells with a known amount of virus and simultaneously treat with various concentrations of this compound.
-
Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of distinct plaques.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Determine the EC50 and EC90 values based on the reduction in the number of plaques compared to the untreated control.
Mechanism of Action Confirmation (Rescue Experiment)
To confirm that the antiviral activity of this compound is due to the inhibition of hDHODH, rescue experiments are performed.
-
Infection and Treatment: Infect cells with the virus and treat with an inhibitory concentration of this compound.
-
Supplementation: Add increasing concentrations of exogenous pyrimidines (uridine or cytidine) or the product of the hDHODH-catalyzed reaction (orotic acid) to the culture medium.
-
Analysis: Measure viral replication. A reversal of the antiviral effect of this compound upon supplementation confirms its mechanism of action.
Synthesis
The synthesis of this compound has been a focus of process optimization to enable preclinical and clinical development. An initial nine-step synthetic route with an overall yield of 5% has been improved to a more practical and cost-effective process with a 14% overall yield. This optimized synthesis has enabled the production of multi-gram quantities of this compound, facilitating in vivo efficacy, pharmacokinetic, and toxicity studies. Further development towards a Good Manufacturing Practices (GMP)-compliant, industrial-scale synthesis is underway.
Conclusion and Future Directions
This compound is a promising preclinical candidate with a well-defined mechanism of action and potent activity against a range of RNA viruses and AML cells. Its host-targeting nature offers a high barrier to the development of resistance. The favorable in vitro safety and efficacy profile, coupled with an optimized synthetic route, strongly supports its continued development. Future work will focus on in vivo efficacy studies in relevant animal models, comprehensive ADME-Tox profiling, and progression towards clinical trials. The dual mechanism of action observed against RSV warrants further investigation to fully elucidate its immunomodulatory properties.
References
MEDS433: A Host-Targeting Antiviral with Potent Activity Against Emerging Respiratory Viral Pathogens
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MEDS433 is a novel, potent small-molecule inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme. As a host-targeting antiviral (HTA), this compound disrupts a cellular pathway essential for the replication of a broad range of viruses, offering a promising strategy to combat emerging viral threats with a high barrier to resistance. This document provides a comprehensive overview of the antiviral activity of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. Current research demonstrates significant in vitro activity against several key emerging respiratory pathogens, including influenza viruses, coronaviruses (including SARS-CoV-2), and respiratory syncytial virus (RSV). While the broad-spectrum potential of hDHODH inhibitors is recognized, specific data on this compound's activity against other emerging pathogens such as Zika virus, Ebola virus, Chikungunya virus, and Dengue virus are not yet available in published literature.
Core Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis
This compound exerts its antiviral effect by targeting a crucial host cell enzyme, dihydroorotate dehydrogenase (hDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2] Pyrimidines (uridine and cytidine) are essential building blocks for RNA and DNA synthesis. Many viruses, particularly RNA viruses, are highly dependent on the host cell's de novo pyrimidine pool to support their rapid replication.[3]
By inhibiting hDHODH, this compound effectively depletes the intracellular pyrimidine supply, thereby starving the virus of the necessary components for genome replication and transcription.[4][5] This host-centric mechanism provides a broad-spectrum antiviral strategy and is less susceptible to the development of viral resistance compared to direct-acting antivirals (DAAs) that target viral proteins.[4] The antiviral activity of this compound can be reversed by the addition of exogenous uridine or orotic acid, confirming that its mechanism of action is the specific inhibition of the de novo pyrimidine biosynthesis pathway.[1][6][7]
A secondary antiviral mechanism has been identified in the context of Respiratory Syncytial Virus (RSV). This compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, leading to the induction of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs) such as IFI6, IFITM1, and IRF7.[8]
dot
Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis required for viral replication.
Quantitative Antiviral Activity of this compound
The following tables summarize the in vitro efficacy of this compound against various emerging respiratory viral pathogens. The data is compiled from multiple studies and presented for easy comparison.
Table 1: Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A Virus (IAV) | A549 | VRA | 0.058 ± 0.005 | 0.491 ± 0.041 | 64.25 ± 3.12 | 1104 | [4] |
| Influenza B Virus (IBV) | A549 | VRA | 0.065 ± 0.004 | 0.589 ± 0.045 | 64.25 ± 3.12 | 988 | [4] |
| Influenza A Virus (IAV) | Calu-3 | VRA | 0.055 ± 0.003 | 0.675 ± 0.05 | 54.67 ± 3.86 | 994 | [4] |
| Influenza B Virus (IBV) | Calu-3 | VRA | 0.052 ± 0.006 | 0.807 ± 0.08 | 54.67 ± 3.86 | 1051 | [4] |
| Influenza A Virus (IAV) | MDCK | PRA | 0.141 ± 0.021 | 0.256 ± 0.052 | 119.8 ± 6.21 | 850 | [4] |
| Influenza B Virus (IBV) | MDCK | PRA | 0.170 ± 0.019 | 0.330 ± 0.013 | 119.8 ± 6.21 | 705 | [4] |
Table 2: Antiviral Activity of this compound against Human Coronaviruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Vero E6 | VRA | 0.063 ± 0.004 | 0.136 ± 0.009 | >500 | >7900 | [6] |
| SARS-CoV-2 | Calu-3 | VRA | 0.076 ± 0.005 | 0.513 ± 0.016 | >125 | >1600 | [6] |
| hCoV-OC43 | HCT-8 | FFRA | 0.012 ± 0.002 | - | 78.48 ± 4.6 | >6300 | [9] |
| hCoV-229E | MRC-5 | CPE | 0.022 ± 0.003 | - | 104.80 ± 19.75 | >4600 | [9] |
Table 3: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)
| Virus Strain | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| RSV-A | HEp-2 | PRA | ~5 | >100 | >20000 | [8] |
| RSV-B | HEp-2 | PRA | ~5 | >100 | >20000 | [8] |
| RSV-A | A549 | VRA | ~8 | 64.25 ± 3.12 | >8000 | [8] |
| RSV-B | A549 | VRA | ~8 | 64.25 ± 3.12 | >8000 | [8] |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); VRA: Virus Yield Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay.
Synergistic Antiviral Activity
The efficacy of this compound can be significantly enhanced when used in combination with inhibitors of the pyrimidine salvage pathway, such as dipyridamole.[4][7] The salvage pathway allows cells to recycle extracellular pyrimidines, which can counteract the effect of hDHODH inhibition. By blocking both pathways, a synergistic antiviral effect is achieved, which is a promising strategy for future therapeutic development.
dot
Caption: Combination of this compound and Dipyridamole leads to synergistic antiviral activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's antiviral properties.
Virus Yield Reduction Assay (VRA)
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[10][11]
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., A549, Vero E6, Calu-3) in 24-well or 96-well plates and grow to confluence.[4][6]
-
Compound Treatment: One hour prior to infection, treat the cell monolayers with increasing concentrations of this compound or a vehicle control (DMSO).[4][6]
-
Virus Infection: Infect the cells with the virus of interest at a low multiplicity of infection (MOI), for example, 0.001 PFU/cell for influenza virus or 50-100 PFU/well for SARS-CoV-2.[4][6]
-
Incubation: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing the corresponding concentrations of this compound. Incubate the plates for 48-72 hours at 37°C.[4][6]
-
Supernatant Collection: Harvest the cell culture supernatants at the end of the incubation period.
-
Virus Titer Determination: Determine the viral titer in the collected supernatants by performing a plaque assay on a susceptible cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2).[4][6]
-
Data Analysis: Calculate the 50% and 90% effective concentrations (EC50 and EC90) by comparing the reduction in viral yield in treated samples to the vehicle control.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The New Generation h DHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. labinsights.nl [labinsights.nl]
Methodological & Application
Application Notes and Protocols for MEDS433 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of MEDS433, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), for cell culture applications. The protocols detailed below are based on established research and are intended to guide the investigation of this compound's biological effects, particularly its antiviral properties.
Mechanism of Action
This compound is a small molecule inhibitor of the host cell enzyme hDHODH, which is a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3][4][5] This enzyme catalyzes the conversion of dihydroorotic acid to orotic acid, a rate-limiting step in the synthesis of uridine and cytidine.[1][2] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the replication of various viruses that rely on the host's metabolic machinery.[1][2] Additionally, this compound has been shown to induce the expression of Interferon-Stimulated Genes (ISGs), contributing to its antiviral activity.[4][5][6][7]
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Caption: Inhibition of hDHODH by this compound in the pyrimidine biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the reported efficacy and cytotoxicity of this compound against various viruses in different cell lines.
Table 1: Antiviral Activity of this compound against Human Coronaviruses [8]
| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) |
| hCoV-OC43 | HCT-8 | 0.012 ± 0.003 | 0.044 ± 0.021 | 78.48 ± 4.60 | 6329 |
| hCoV-229E | MRC5 | 0.022 ± 0.003 | 0.288 ± 0.040 | 104.80 ± 19.75 | >4763 |
| SARS-CoV-2 | Vero E6 | 0.063 ± 0.008 | 0.136 ± 0.015 | >500 | >7900 |
| SARS-CoV-2 | Calu-3 | 0.031 ± 0.005 | 0.098 ± 0.011 | 54.67 ± 3.86 | 1763 |
Table 2: Antiviral Activity of this compound against Influenza Viruses [2]
| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) |
| IAV | A549 | 0.058 ± 0.004 | 0.753 ± 0.06 | 64.25 ± 3.12 | 1104 |
| IBV | A549 | 0.065 ± 0.005 | 0.854 ± 0.07 | 64.25 ± 3.12 | 988 |
| IAV | Calu-3 | 0.055 ± 0.003 | 0.675 ± 0.05 | 54.67 ± 3.86 | 994 |
| IBV | Calu-3 | 0.052 ± 0.006 | 0.807 ± 0.08 | 54.67 ± 3.86 | 1051 |
| IAV | MDCK | 0.141 ± 0.011 | 1.115 ± 0.09 | 119.8 ± 6.21 | 850 |
| IBV | MDCK | 0.170 ± 0.013 | 1.321 ± 0.11 | 119.8 ± 6.21 | 705 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound on uninfected cells.
Materials:
-
Cell line of interest (e.g., A549, Vero E6, MDCK)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a cell-free control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[2][8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antiviral Assays
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).[2]
Materials:
-
Confluent cell monolayers in 24-well plates (e.g., MDCK)
-
Virus stock of known titer
-
This compound
-
Overlay medium (e.g., containing Avicel or agar)
-
Crystal violet solution
Procedure:
-
Treat the cell monolayers with increasing concentrations of this compound for 1 hour prior to infection.[2]
-
Infect the cells with the virus (e.g., 50 plaque-forming units (PFU)/well) for 1 hour at 37°C.[2]
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 and EC90 values by determining the compound concentrations that reduce plaque formation by 50% and 90%, respectively.[3]
This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.[2][8]
Materials:
-
Cell monolayers in multi-well plates (e.g., A549, Calu-3)
-
Virus stock
-
This compound
Procedure:
-
Treat cells with increasing concentrations of this compound before, during, and after infection.[3]
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 48 hours), harvest the cell supernatants.[2][8]
-
Titrate the amount of infectious virus in the supernatants using a plaque assay on a permissive cell line (e.g., MDCK or Vero E6).[2][8][9]
-
Calculate the EC50 and EC90 values based on the reduction in viral titer.
Reversal of Antiviral Activity Assay
This experiment confirms that this compound's antiviral effect is due to the inhibition of the de novo pyrimidine biosynthesis pathway.[2][8]
Procedure:
-
Perform a VRA or PRA as described above.
-
In parallel, treat infected cells with a fixed concentration of this compound (e.g., 0.4 µM) in the presence of increasing concentrations of exogenous uridine, cytidine, or orotic acid.[2]
-
The restoration of viral replication in the presence of these nucleosides or their precursor confirms the mechanism of action of this compound.[2][8]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the antiviral activity of this compound.
Caption: General workflow for assessing the antiviral efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UNIFIND - UNITO - Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication [unifind.unito.it]
- 6. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication [iris.unito.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Antiviral Activity of MEDS433
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDS433 is a novel and potent small molecule inhibitor of the human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for viral nucleic acid replication. By targeting this host-cell enzyme, this compound exhibits broad-spectrum antiviral activity against a variety of RNA viruses, including influenza viruses, respiratory syncytial virus (RSV), and human coronaviruses such as SARS-CoV-2.[1][2][3] The antiviral mechanism of this compound is based on the depletion of the intracellular pyrimidine pool, thereby inhibiting viral genome synthesis.[1] This host-targeting mechanism makes this compound a promising candidate for the development of new antiviral therapies with a high barrier to resistance. The antiviral activity of this compound can be specifically reversed by the addition of exogenous uridine or orotate, confirming its targeted effect on the pyrimidine biosynthesis pathway.[1][3]
The plaque reduction assay is a standard and reliable method for quantifying the infectivity of lytic viruses and for evaluating the efficacy of antiviral compounds.[4] This application note provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of this compound against various viruses.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting viral replication through the blockade of the de novo pyrimidine biosynthesis pathway.
Caption: Mechanism of this compound antiviral activity.
Experimental Workflow
The diagram below outlines the major steps of the plaque reduction assay to evaluate the antiviral activity of this compound.
Caption: Plaque reduction assay workflow.
Quantitative Data Summary
The following table summarizes the reported antiviral activity of this compound against various viruses.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A Virus (IAV) | A549 | 0.064 ± 0.01 | >125 | >1953 | [1] |
| Influenza A Virus (IAV) | MDCK | 0.041 ± 0.003 | >125 | >3048 | [1] |
| Influenza B Virus (IBV) | A549 | 0.065 ± 0.005 | >125 | >1923 | [1] |
| Influenza B Virus (IBV) | MDCK | 0.038 ± 0.004 | >125 | >3289 | [1] |
| hCoV-OC43 | HCT-8 | 0.012 ± 0.001 | >500 | >41666 | [3] |
| hCoV-229E | MRC-5 | 0.022 ± 0.003 | >500 | >22727 | [3] |
| SARS-CoV-2 | Vero E6 | 0.063 ± 0.002 | >500 | >7900 | [3] |
| SARS-CoV-2 | Calu-3 | 0.076 ± 0.004 | >125 | >1600 | [3] |
| RSV-A | HEp-2 | In the one-digit nM range | Not specified | Not specified | [5] |
| RSV-B | HEp-2 | In the one-digit nM range | Not specified | Not specified | [5] |
Experimental Protocol
This protocol provides a general framework for a plaque reduction assay. Specific parameters such as cell line, virus titer, and incubation times should be optimized for the specific virus and cell system being used.
Materials and Reagents
-
Host Cells: Appropriate for the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2, HEp-2 for RSV).
-
Virus Stock: A high-titer stock of the virus to be tested.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: e.g., Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Infection Medium: Serum-free or low-serum cell culture medium.
-
Overlay Medium: Cell culture medium containing a solidifying agent like agarose, methylcellulose, or Avicel.
-
Fixative Solution: e.g., 10% formaldehyde in phosphate-buffered saline (PBS).
-
Staining Solution: e.g., 0.1% Crystal Violet in 20% ethanol.
-
Sterile multi-well plates (e.g., 6-well or 12-well).
-
Sterile PBS.
-
CO2 incubator.
Procedure
-
Cell Seeding:
-
One day prior to the assay, seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in infection medium. A two-fold or ten-fold dilution series is common. Ensure the final solvent concentration is non-toxic to the cells.
-
-
Infection and Treatment:
-
On the day of the experiment, aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
Add the prepared this compound dilutions to the appropriate wells. Include a "no drug" control (vehicle only).
-
Incubate for 1-2 hours at 37°C.
-
Aspirate the drug-containing medium and infect the cells with a predetermined amount of virus (e.g., 50-100 plaque-forming units (PFU) per well) in a small volume of infection medium.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
-
Overlay and Incubation:
-
After the adsorption period, aspirate the virus inoculum.
-
Gently add the overlay medium containing the corresponding concentrations of this compound to each well.
-
Allow the overlay to solidify at room temperature before returning the plates to the incubator.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization:
-
Once plaques are visible, aspirate the overlay medium.
-
Fix the cells by adding the fixative solution to each well and incubating for at least 30 minutes at room temperature.
-
Aspirate the fixative and stain the cell monolayers with the staining solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Plaques will appear as clear zones against a stained background of healthy cells.
-
Data Analysis
-
Plaque Counting:
-
Count the number of plaques in each well.
-
-
Calculate Percent Inhibition:
-
Calculate the percentage of plaque reduction for each this compound concentration using the following formula:
-
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
-
-
Determine the EC50 Value:
-
The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50%.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to calculate the EC50 value.[6][7]
-
Conclusion
The plaque reduction assay is a robust method for determining the antiviral efficacy of this compound. The detailed protocol and supporting information provided in this application note will enable researchers to effectively evaluate the potential of this compound as a broad-spectrum antiviral agent. The host-targeting mechanism of this compound makes it an attractive candidate for further preclinical and clinical development.
References
- 1. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
Application Notes and Protocols: Performing a Virus Yield Reduction Assay with MEDS433
These application notes provide a detailed protocol for determining the antiviral activity of the compound MEDS433 using a virus yield reduction assay. This assay is a fundamental method in antiviral research, quantifying the ability of a compound to inhibit the production of infectious virus particles in a host cell culture.
Introduction
The virus yield reduction assay is a highly sensitive and quantitative method used to evaluate the efficacy of antiviral compounds. It measures the amount of infectious virus produced in the presence of a test compound compared to a control group without the compound. The resulting data allows for the determination of key antiviral parameters, such as the 50% effective concentration (EC50). This compound's potential as an antiviral agent can be thoroughly assessed using this protocol, which provides a step-by-step guide from cell preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Cells: A susceptible cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).
-
Virus: A well-characterized stock of the virus to be tested.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Infection Medium: Low-serum or serum-free cell culture medium.
-
Overlay Medium: Cell culture medium containing an agent to restrict virus spread, such as methylcellulose or Avicel.
-
Fixative: 10% formalin or methanol.
-
Staining Solution: Crystal violet solution.
-
96-well plates: For cytotoxicity and virus yield reduction assays.
-
6-well or 12-well plates: For plaque assays.
-
CO2 Incubator: Set to the appropriate temperature and CO2 concentration for the cell line.
Experimental Workflow
The overall experimental workflow for the virus yield reduction assay is depicted below.
Figure 1: Experimental workflow for the virus yield reduction assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in infection medium. It is recommended to perform a two-fold or ten-fold serial dilution.
-
Include a "no-drug" control (vehicle control) and a "cell-only" control (mock infection).
-
Once the cells are confluent, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the this compound dilutions to the appropriate wells.
-
-
Virus Infection:
-
Dilute the virus stock in infection medium to achieve a multiplicity of infection (MOI) of 0.01 to 0.1. The optimal MOI should be determined empirically.
-
Add the diluted virus to all wells except for the "cell-only" control.
-
Incubate the plates for 1-2 hours to allow for virus adsorption.
-
-
Incubation and Supernatant Harvest:
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS to remove any unattached virus.
-
Add fresh infection medium containing the respective concentrations of this compound to each well.
-
Incubate the plates for 24-72 hours, depending on the replication cycle of the virus.
-
At the end of the incubation period, harvest the supernatant from each well. The supernatant contains the progeny virus.
-
-
Quantification of Viral Yield (Plaque Assay):
-
Prepare confluent monolayers of host cells in 6-well or 12-well plates.
-
Create a ten-fold serial dilution of the harvested supernatants in infection medium.
-
Infect the cell monolayers with the supernatant dilutions for 1-2 hours.
-
Remove the inoculum and overlay the cells with an overlay medium (e.g., 1.2% methylcellulose in culture medium).
-
Incubate the plates for 3-5 days to allow for plaque formation.
-
After incubation, fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the virus titer as plaque-forming units per milliliter (PFU/mL).
-
Data Presentation
The quantitative data from the virus yield reduction assay should be summarized in a clear and organized table.
| This compound Conc. (µM) | Virus Titer (PFU/mL) | Log10 Reduction | % Inhibition |
| 0 (Vehicle Control) | 5.2 x 10^6 | 0 | 0 |
| 0.1 | 4.8 x 10^6 | 0.04 | 7.7 |
| 1 | 2.1 x 10^6 | 0.39 | 59.6 |
|
Application Note: MEDS433 Cytotoxicity in A549 Cells
Introduction
MEDS433 is a novel and potent small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, and its upregulation is a hallmark of proliferating cancer cells. By inhibiting hDHODH, this compound disrupts the supply of pyrimidines, leading to cell growth arrest and cytotoxicity. This application note details the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line and provides a comprehensive protocol for assessing cell viability using the MTT assay.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of hDHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[2][3] This inhibition depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby impeding cell proliferation and inducing cell death in rapidly dividing cells like the A549 lung cancer cell line.[5] The cytotoxic effect of this compound can be reversed by the addition of exogenous uridine, confirming its specific mechanism of action.[2][6]
Data Presentation
The cytotoxicity of this compound in A549 cells has been quantified using the MTT assay. The 50% cytotoxic concentration (CC50) represents the concentration of this compound required to reduce the viability of A549 cells by 50%.
Table 1: Cytotoxicity of this compound in A549 Cells
| Compound | Cell Line | Assay | Incubation Time (h) | CC50 (µM) |
| This compound | A549 | MTT | 48 | 64.25 ± 3.12 |
Data sourced from a study by F. S. et al. (2022).[7]
Experimental Protocols
MTT Assay for A549 Cell Viability
This protocol outlines the steps to determine the cytotoxic effects of this compound on A549 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10][11][12][13]
Materials:
-
A549 human lung adenocarcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest sub-confluent (70-80%) A549 cells using trypsin-EDTA and resuspend in fresh medium.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.[8][10]
-
Incubate the plate overnight to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the purple formazan crystals.[8][13]
-
Gently mix the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the CC50 value.
-
Visualizations
Caption: this compound inhibits hDHODH, disrupting pyrimidine synthesis and leading to cytotoxicity in A549 cells.
Caption: Workflow of the MTT assay for determining this compound cytotoxicity in A549 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scite.ai [scite.ai]
- 6. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Study Design for MEDS433 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDS433 is a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By depleting the intracellular pyrimidine pool, this compound has demonstrated broad-spectrum antiviral activity in vitro against several RNA viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses, and coronaviruses such as SARS-CoV-2.[1][4][5][6] Furthermore, this compound has been shown to induce the expression of antiviral proteins encoded by interferon-stimulated genes (ISGs), suggesting a dual mechanism of action.[1][7] While in vitro studies have established its potent antiviral efficacy, progression to in vivo animal models is a critical next step to evaluate its therapeutic potential.[5][8]
These application notes provide a comprehensive framework for the design and execution of preclinical in vivo studies to assess the efficacy, pharmacokinetics (PK), and safety of this compound in relevant animal models of respiratory viral infections.
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the inhibition of hDHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[2][3] This leads to a reduction in the available pool of pyrimidines (uridine and cytidine), which are essential for viral RNA replication. A secondary mechanism involves the induction of an interferon-like response.
Recommended Animal Models
The choice of animal model is critical for recapitulating aspects of human viral disease. Based on the in vitro activity of this compound, the following models are recommended.
| Virus | Recommended Animal Model | Key Features & Rationale |
| Respiratory Syncytial Virus (RSV) | BALB/c Mice | Well-established model for RSV immunopathology.[1][9] Susceptibility can be enhanced with immunosuppressive agents like cyclophosphamide.[1] |
| Cotton Rat (Sigmodon hispidus) | Semi-permissive to hRSV replication and has been a standard for evaluating antiviral therapies.[7][9] | |
| Influenza A Virus | BALB/c or C57BL/6 Mice | Widely used for influenza pathogenesis studies, with well-characterized immune responses.[4][5][10] |
| Ferrets (Mustela putorius furo) | Gold standard for influenza transmission studies and recapitulate human-like clinical signs such as fever and sneezing.[5][8] | |
| SARS-CoV-2 | Syrian Hamsters (Mesocricetus auratus) | Highly susceptible to SARS-CoV-2, developing robust viral replication in the respiratory tract and lung pathology similar to human COVID-19.[2][11][12] |
| K18-hACE2 Transgenic Mice | Genetically modified to express human ACE2, leading to susceptibility to SARS-CoV-2 and development of severe disease. |
Experimental Design and Protocols
A tiered approach is recommended, starting with efficacy studies in a primary model (e.g., mice), followed by pharmacokinetic/pharmacodynamic (PK/PD) and toxicology assessments.
General Experimental Workflow
Detailed Experimental Protocols
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus Strain: RSV A2 strain.
-
Immunosuppression (Optional but Recommended): Administer cyclophosphamide (150 mg/kg, intraperitoneal) 1-2 days prior to infection to enhance viral replication.[1]
-
Infection: Anesthetize mice with isoflurane and intranasally inoculate with 1 x 10^6 plaque-forming units (PFU) of RSV A2 in 50 µL of sterile PBS.[9][13]
-
Treatment Groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., corn oil), administered orally.
-
Group 2: this compound (e.g., 10 mg/kg), administered orally.
-
Group 3: this compound (e.g., 30 mg/kg), administered orally.
-
Group 4: Positive control (e.g., Ribavirin, 30 mg/kg), administered intraperitoneally.[1]
-
-
Dosing Regimen:
-
Prophylactic: Begin treatment 24 hours prior to infection and continue once or twice daily for 5 days.
-
Therapeutic: Begin treatment 24 hours post-infection and continue once or twice daily for 5 days.
-
-
Monitoring: Record body weight and clinical signs of illness daily.
-
Endpoint Analysis (Day 5 post-infection):
-
Euthanize mice and collect lungs.
-
Viral Load: Homogenize a portion of the lung and determine viral titer via plaque assay on HEp-2 cells or by RT-qPCR for the RSV N gene.[14]
-
Histopathology: Perfuse and fix the remaining lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, interstitial pneumonia, and airway epithelial changes.[1][15]
-
-
Animal Model: Male Syrian hamsters, 6-8 weeks old.
-
Virus Strain: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Infection: Anesthetize hamsters and intranasally inoculate with 1 x 10^5 PFU of SARS-CoV-2 in 100 µL of sterile PBS.[12][16]
-
Treatment Groups (n=6-8 hamsters/group):
-
Group 1: Vehicle control (oral gavage).
-
Group 2: this compound (e.g., 25 mg/kg), oral gavage, twice daily.
-
Group 3: this compound (e.g., 75 mg/kg), oral gavage, twice daily.
-
-
Dosing Regimen: Initiate therapeutic dosing 4 hours post-infection and continue for 4 days.
-
Monitoring: Record body weight daily. Weight loss is a key indicator of disease severity in this model.[16]
-
Endpoint Analysis (Day 4 post-infection):
-
Euthanize hamsters and collect lungs and nasal turbinates.
-
Viral Load: Determine viral titers in tissue homogenates by plaque assay on Vero E6 cells and/or quantify viral RNA by RT-qPCR.
-
Histopathology: Fix lung tissue and score for key features of COVID-19 pathology, including bronchointerstitial pneumonia, diffuse alveolar damage, and inflammation.[17][18]
-
Pharmacokinetic (PK) and Toxicology Studies
Pharmacokinetic Study Design
A preliminary PK study in healthy mice is essential to determine the bioavailability, half-life, and optimal dosing frequency of this compound.
| Parameter | Protocol |
| Animals | Male C57BL/6 mice, 8-10 weeks old (n=3-4 per time point). |
| Administration | Single dose of this compound via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg). |
| Sample Collection | Collect blood samples via submandibular or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[19] |
| Analysis | Quantify this compound concentration in plasma using a validated LC-MS/MS method. |
| PK Parameters | Calculate Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.[20][21] |
Toxicology and Safety Pharmacology
Initial safety assessment is crucial before proceeding to extensive efficacy studies.
-
Acute Toxicity: A single dose-escalation study in two species (e.g., mouse and rat) to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: A 7- or 14-day study in two species (one rodent, one non-rodent) at doses up to the MTD. Endpoints should include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[22][23]
-
Safety Pharmacology: Core battery studies to assess effects on central nervous, cardiovascular, and respiratory systems are required to support clinical trials.[22][24]
Data Presentation and Interpretation
All quantitative data should be presented in clear, tabular format to facilitate comparison between treatment groups.
Table 1: Example Data Summary for Efficacy Study
| Treatment Group | Mean Body Weight Change (%) (Day 5) | Mean Lung Viral Titer (log10 PFU/g) (Day 5) | Mean Lung Histopathology Score (Day 5) |
| Vehicle Control | -15.2 ± 2.5 | 5.8 ± 0.4 | 3.5 ± 0.5 |
| This compound (10 mg/kg) | -8.1 ± 1.9 | 4.2 ± 0.6 | 2.1 ± 0.4 |
| This compound (30 mg/kg) | -2.5 ± 1.5 | 2.9 ± 0.5 | 1.2 ± 0.3 |
| Positive Control | -4.1 ± 2.1 | 3.5 ± 0.7** | 1.8 ± 0.5 |
| *Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |
Conclusion
The protocols outlined in these application notes provide a robust starting point for the in vivo evaluation of this compound. A systematic approach, beginning with efficacy studies in well-characterized animal models of RSV, influenza, or SARS-CoV-2, followed by essential PK and toxicology studies, will be critical in advancing this compound towards clinical development as a potential broad-spectrum antiviral agent. Careful study design and endpoint selection are paramount to generating the high-quality, reproducible data required for regulatory submissions.
References
- 1. Mouse model of respiratory syncytial virus infection to evaluate antiviral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Protocol for neonatal respiratory syncytial virus infection in mice and immune analysis of infected lungs and bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 11. SARS-CoV-2 Syrian Hamster Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for neonatal respiratory syncytial virus infection in mice and immune analysis of infected lungs and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Standardization of Reporting Criteria for Lung Pathology in SARS-CoV-2–infected Hamsters: What Matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Pharmacokinetic Dose-Optimization Study of Cabotegravir and Bictegravir in a Mouse Pregnancy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The relationship between in vivo antiviral activity and pharmacokinetic parameters of peramivir in influenza virus infection model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans [frontiersin.org]
- 22. biopharminternational.com [biopharminternational.com]
- 23. academic.oup.com [academic.oup.com]
- 24. criver.com [criver.com]
MEDS433: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDS433 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis. By targeting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, thereby inhibiting the replication of various viruses that rely on this pathway for their proliferation.[1][2] This document provides detailed information on the solubility of this compound, protocols for its preparation for in vitro assays, and its mechanism of action.
Mechanism of Action
This compound exerts its antiviral activity by inhibiting the fourth enzyme in the de novo pyrimidine biosynthesis pathway, hDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine and cytidine.[2] Inhibition of hDHODH leads to a reduction in the intracellular pyrimidine pool, which is crucial for viral RNA and DNA synthesis, thereby suppressing viral replication.[1][2] The antiviral effect of this compound can be reversed by the addition of exogenous uridine or orotate, confirming its specific mechanism of action.[2][3]
Data Presentation
Solubility and Storage
| Parameter | Value | Source |
| Solubility | ≥ 2.5 mg/mL in a mixture of 10% DMSO and 90% Corn oil | [4] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
In Vitro Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various viruses and in different cell lines.
Table 1: Antiviral Activity of this compound against Influenza A and B Viruses [2]
| Virus | Cell Line | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| IAV | A549 | 0.058 ± 0.004 | 0.765 ± 0.08 | 64.25 ± 3.12 | 1104 |
| IBV | A549 | 0.065 ± 0.007 | 0.895 ± 0.09 | 64.25 ± 3.12 | 988 |
| IAV | Calu-3 | 0.055 ± 0.003 | 0.675 ± 0.05 | 54.67 ± 3.86 | 994 |
| IBV | Calu-3 | 0.052 ± 0.006 | 0.807 ± 0.08 | 54.67 ± 3.86 | 1051 |
| IAV | MDCK | 0.141 ± 0.021 | 0.256 ± 0.052 | >100 | >709 |
| IBV | MDCK | 0.170 ± 0.019 | 0.330 ± 0.013 | >100 | >588 |
Table 2: Antiviral Activity of this compound against Coronaviruses [3]
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| hCoV-OC43 | HCT-8 | 0.0124 ± 0.002 | 78.48 ± 4.6 | >6300 |
| hCoV-229E | MRC-5 | 0.0226 ± 0.004 | 104.80 ± 19.75 | >4600 |
| SARS-CoV-2 | Vero E6 | 0.123 ± 0.015 | 98.6 ± 7.4 | 802 |
| SARS-CoV-2 | Calu-3 | 0.235 ± 0.021 | 87.5 ± 6.9 | 372 |
Table 3: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV) [1]
| Virus | Cell Line | EC₅₀ (nM) |
| RSV-A | HEp-2 | In the one-digit nanomolar range |
| RSV-B | HEp-2 | In the one-digit nanomolar range |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is required for this calculation (please refer to the manufacturer's data sheet for the exact molecular weight).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
In Vitro Antiviral Activity Assay (Virus Yield Reduction Assay - VRA)
This protocol provides a general workflow for determining the antiviral activity of this compound using a virus yield reduction assay.
Materials:
-
Host cells permissive to the virus of interest (e.g., A549, Calu-3, MDCK)
-
Cell culture medium and supplements
-
Virus stock of known titer
-
This compound stock solution (10 mM in DMSO)
-
24-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A DMSO control (vehicle control) should also be prepared.
-
Treatment: One hour prior to infection, remove the cell culture medium from the wells and add the medium containing the different concentrations of this compound or the DMSO control.[2]
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for the desired time period (e.g., 48 hours).[2]
-
Harvesting: After the incubation period, collect the cell supernatants.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a suitable method, such as a plaque assay on a permissive cell line (e.g., MDCK cells for influenza virus).[2]
-
Data Analysis: Calculate the percentage of virus inhibition for each this compound concentration compared to the vehicle control. Determine the 50% and 90% effective concentrations (EC₅₀ and EC₉₀) by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for assessing the cytotoxicity of this compound.
Materials:
-
Host cells used in the antiviral assays
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, including a vehicle control (DMSO) and a cell-only control (no treatment).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis.[2]
Conclusion
This compound is a promising host-targeting antiviral agent with potent activity against a broad range of viruses. Its well-defined mechanism of action, targeting the de novo pyrimidine biosynthesis pathway, makes it an attractive candidate for further drug development. The protocols and data presented in this document provide a comprehensive guide for researchers utilizing this compound in in vitro studies.
References
- 1. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MEDS433 Target Validation via Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEDS433 is a potent and selective inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, responsible for the synthesis of pyrimidines necessary for DNA and RNA replication.[1][2] Inhibition of hDHODH by this compound has demonstrated significant antiviral activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses, and coronaviruses such as SARS-CoV-2.[1][3][4][5][6][7] The antiviral mechanism of this compound is twofold: it depletes the intracellular pyrimidine pool, thereby hindering viral genome replication, and it stimulates the production of interferons (IFN-β and IFN-λ1), which in turn induces the expression of interferon-stimulated genes (ISGs) with antiviral properties.[3][8]
Target validation is a crucial step in the drug development process. Lentiviral-mediated gene knockdown or knockout are powerful tools to mimic the pharmacological effect of a small molecule inhibitor like this compound, thereby validating its target and mechanism of action. By using lentiviral vectors to deliver short hairpin RNAs (shRNAs) or CRISPR/Cas9 systems targeting the DHODH gene, researchers can specifically reduce or eliminate the expression of the hDHODH enzyme and assess the resulting cellular and antiviral phenotypes.
These application notes provide a detailed protocol for utilizing lentiviral transduction to validate this compound's target, hDHODH, in a laboratory setting. The protocols cover procedures for both adherent and suspension cell lines and include critical parameters and troubleshooting guidelines.
Data Presentation
Table 1: Recommended Cell Seeding Densities for Transduction
| Culture Plate Format | Adherent Cells (cells/well) | Suspension Cells (cells/well) |
| 96-well | 5,000 - 15,000 | 50,000 - 100,000 |
| 24-well | 40,000 - 100,000 | 200,000 - 500,000 |
| 12-well | 80,000 - 200,000 | 400,000 - 1,000,000 |
| 6-well | 200,000 - 500,000 | 1,000,000 - 2,000,000 |
Table 2: Key Reagent Concentrations
| Reagent | Working Concentration | Notes |
| Polybrene | 4 - 8 µg/mL | Enhances transduction efficiency. Optimize concentration for each cell line as it can be toxic. |
| Puromycin | 1 - 10 µg/mL | For selection of stably transduced cells. Determine the optimal concentration for your cell line with a kill curve. |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for lentiviral target validation.
Experimental Protocols
Biosafety Precautions
Lentiviral vectors are derived from the Human Immunodeficiency Virus (HIV) and are considered Biosafety Level 2 (BSL-2) agents.[9][10][11][12][13][14] All work involving lentivirus must be conducted in a certified Class II biological safety cabinet in a BSL-2 laboratory by trained personnel.[10][12] Appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection, must be worn.[12] All disposable materials that come into contact with the virus must be decontaminated with a 10% bleach solution or autoclaved before disposal.[11]
Protocol 1: Lentiviral Transduction of Adherent Cells
Day 1: Cell Seeding
-
Culture and expand the target adherent cell line in the appropriate growth medium.
-
On the day before transduction, trypsinize and count the cells.
-
Seed the cells in the desired culture plate format (refer to Table 1) to achieve 50-70% confluency on the day of transduction.[1][2][3][7]
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.[3]
Day 2: Transduction
-
Prepare the transduction medium by diluting the lentiviral particles to the desired Multiplicity of Infection (MOI) in fresh, complete growth medium.[3][5] For initial experiments, it is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency for your cell line.[5]
-
Add Polybrene to the transduction medium to a final concentration of 4-8 µg/mL.[1][3] Mix gently by pipetting.
-
Remove the existing medium from the cells and add the transduction medium.
-
Gently swirl the plate to ensure even distribution of the virus.
-
Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[3] If cytotoxicity is a concern, the transduction medium can be replaced with fresh growth medium after 4-6 hours.[7]
Day 3: Medium Change
-
Carefully aspirate the transduction medium containing the lentivirus.
-
Wash the cells once with sterile PBS.
-
Add fresh, pre-warmed complete growth medium to the cells.
-
Return the plate to the incubator.
Day 4 onwards: Selection and Expansion
-
Approximately 48-72 hours post-transduction, begin the selection of stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[1]
-
The optimal antibiotic concentration should be predetermined by performing a kill curve on the parental cell line.[1]
-
Replace the selection medium every 2-3 days.
-
Monitor the cells for the death of non-transduced cells.
-
Once the non-transduced control cells have completely died, expand the surviving transduced cells for downstream analysis.
Protocol 2: Lentiviral Transduction of Suspension Cells (Spinoculation)
Day 1: Cell Preparation
-
Culture and expand the target suspension cell line in the appropriate growth medium.
-
On the day of transduction, count the cells and assess viability.
-
Centrifuge the required number of cells (refer to Table 1) at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, complete growth medium.
Day 2: Transduction (Spinoculation)
-
In a sterile tube or the well of a culture plate, combine the cells, lentiviral particles at the desired MOI, and Polybrene (final concentration of 4-8 µg/mL).[1][3]
-
Seal the plate or tubes.
-
Centrifuge the plate/tubes at 800-1200 x g for 30-90 minutes at 32°C or room temperature.[4] This step, known as spinoculation, enhances the contact between the virus and the cells, increasing transduction efficiency.[4]
-
After centrifugation, carefully remove the plate/tubes from the centrifuge and place them in a 37°C, 5% CO2 incubator for 4-24 hours.
Day 3: Post-Transduction Care
-
Gently resuspend the cells.
-
Transfer the cell suspension to a larger culture flask and add fresh, pre-warmed complete growth medium to dilute the cells to their optimal growth density.
Day 4 onwards: Selection and Expansion
-
Follow the same procedure for antibiotic selection and expansion as described in Protocol 1 (Day 4 onwards).
Target Validation Assays
Once a stable cell line with the desired gene knockdown or knockout is established, the next step is to validate the target.
-
Confirmation of Gene Knockdown/Knockout:
-
Quantitative PCR (qPCR): Measure the mRNA expression level of the target gene (DHODH) to confirm knockdown.
-
Western Blot: Assess the protein level of the target enzyme (hDHODH) to confirm knockdown or knockout.
-
-
Phenotypic Assays:
-
Cell Viability/Proliferation Assay: Determine if the knockdown of DHODH affects cell growth, similar to the expected effect of a cytotoxic or cytostatic drug.
-
Viral Infection Assay: Infect the transduced cells and a control cell line with a relevant virus (e.g., RSV, Influenza). Measure the viral titer or viral protein expression at different time points to assess if the knockdown of DHODH inhibits viral replication, thus mimicking the effect of this compound.
-
Pyrimidine Rescue Experiment: Supplement the culture medium of the transduced cells with exogenous uridine or orotate.[1] If the antiviral phenotype is due to the inhibition of the de novo pyrimidine synthesis pathway, the addition of these precursors should rescue viral replication.[1]
-
Interferon Response Assay: Measure the expression of IFN-β, IFN-λ1, and key ISGs in the transduced cells to determine if the knockdown of DHODH induces an innate immune response.
-
By following these detailed protocols and performing the appropriate validation assays, researchers can effectively use lentiviral transduction to validate hDHODH as the target of this compound and further elucidate its mechanism of action.
References
- 1. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. UNIFIND - UNITO - Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication [unifind.unito.it]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 12. cd-genomics.com [cd-genomics.com]
- 13. Lentiviral workflow [takarabio.com]
- 14. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Combined Use of MEDS433 and Dipyridamole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for investigating the synergistic effects of MEDS433, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), and dipyridamole, an inhibitor of the pyrimidine salvage pathway. The combination of these two compounds has shown promise in antiviral and anti-cancer research by effectively starving cells of essential pyrimidines required for proliferation and replication.[1][2][3]
Mechanism of Action and Rationale for Combination
This compound targets the de novo pyrimidine biosynthesis pathway by inhibiting the hDHODH enzyme, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine and cytidine.[1][4][5] This leads to the depletion of the intracellular pyrimidine pool. However, cells can compensate for this by utilizing the pyrimidine salvage pathway, which recycles extracellular nucleosides.
Dipyridamole inhibits the cellular reuptake of nucleosides, including uridine, by blocking equilibrative nucleoside transporters (ENTs).[1][2][6] By combining this compound with dipyridamole, both the de novo and salvage pathways of pyrimidine acquisition are blocked, leading to a more profound and synergistic depletion of pyrimidines. This dual-pathway inhibition enhances the therapeutic efficacy of this compound.[1][2]
Signaling Pathway and Experimental Logic
The following diagram illustrates the targeted signaling pathways and the logical basis for the combination therapy.
Quantitative Data Summary
The following tables summarize the effective concentrations and synergistic effects observed in various studies.
Table 1: Antiviral Activity of this compound in Combination with Dipyridamole
| Virus Strain | Cell Line | This compound EC₅₀ (µM) | Dipyridamole Concentration (µM) | Combination Effect | Reference |
| Influenza A Virus (IAV) | A549 | ~0.4 | 3 | Synergistic | [1][7] |
| SARS-CoV-2 | Calu-3 | ~0.25 | 1-10 | Synergistic, overcomes uridine rescue | [8][9][10] |
Table 2: Anti-leukemic Activity of this compound in Combination with Dipyridamole
| Cell Line | This compound Concentration (µM) | Dipyridamole Concentration (µM) | Endpoint | Combination Effect | Reference |
| THP1 | 0.1 | >0.1 | Apoptosis | Synergistic | [2][11][12] |
| MV4-11 | 0.1 | >0.1 | Apoptosis | Synergistic | [2][11][12] |
| OCI-AML3 | 0.1 | >0.1 | Apoptosis | Synergistic | [2][11][12] |
| Primary AML cells | 1 | 1 | Apoptosis | Synergistic | [2][12] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Assay (Influenza Virus)
This protocol is adapted from studies investigating the synergistic antiviral effects of this compound and dipyridamole against influenza virus.[1][7]
1. Materials:
- A549 cells (human lung adenocarcinoma)
- Madin-Darby canine kidney (MDCK) cells
- Influenza A virus (IAV) stock
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- This compound (stock solution in DMSO)
- Dipyridamole (stock solution in DMSO)
- Uridine (stock solution in water)
- Crystal Violet solution
- Agarose
2. Cell Culture and Infection:
- Culture A549 and MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed A549 cells in 6-well plates and allow them to form a monolayer.
- Infect the A549 cell monolayers with IAV at a multiplicity of infection (MOI) of 0.001 PFU/cell.
3. Drug Treatment:
- Prepare serial dilutions of this compound and dipyridamole in DMEM.
- For combination studies, treat the infected A549 cells with a fixed concentration of this compound (e.g., 0.4 µM) and increasing concentrations of dipyridamole.[1][7]
- To mimic physiological conditions, supplement the medium with 20 µM uridine.[1][7]
- Include control wells with DMSO (vehicle control), this compound alone, and dipyridamole alone.
4. Virus Yield Reduction Assay:
- Incubate the treated and infected cells for 48 hours at 37°C.[1][7]
- Harvest the cell supernatants.
- Perform a plaque assay on MDCK cell monolayers to titrate the infectious virus particles in the harvested supernatants.
- Briefly, seed MDCK cells in 6-well plates. Once confluent, wash the cells and infect with serial dilutions of the harvested supernatants for 1 hour.
- Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin.
- Incubate for 48-72 hours until plaques are visible.
- Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
- Calculate the viral titer (PFU/mL).
5. Data Analysis:
- Determine the EC₅₀ values for each compound alone and in combination.
- Use software like CompuSyn to analyze the drug combination data and determine if the interaction is synergistic, additive, or antagonistic based on the Combination Index (CI). A CI value < 1 indicates synergism.[13]
Protocol 2: In Vitro Anti-leukemia Apoptosis Assay
This protocol is based on studies evaluating the synergistic pro-apoptotic effects of this compound and dipyridamole in acute myeloid leukemia (AML) cell lines.[2][11][14]
1. Materials:
- AML cell lines (e.g., THP1, MV4-11, OCI-AML3)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- This compound (stock solution in DMSO)
- Dipyridamole (stock solution in DMSO)
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer
2. Cell Culture and Treatment:
- Culture AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/mL.
- Treat the cells with this compound (e.g., 0.1 µM) alone, dipyridamole alone (e.g., increasing concentrations from 0.1 µM), or the combination of both.[2][12]
- Include a DMSO vehicle control.
- Incubate the cells for 72 hours.[2]
3. Apoptosis Analysis by Flow Cytometry:
- Harvest the cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic/late apoptotic cells (Annexin V and PI positive).
4. Data Analysis:
- Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
- Statistical analysis (e.g., ANOVA with Tukey's post-hoc test) can be used to determine the significance of the observed differences.[2][12]
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro combination studies.
References
- 1. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dipyridamole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Quantifying the Efficacy of MEDS433 Using Real-Time Quantitative PCR (RT-qPCR)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
MEDS433 is a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By targeting this host cell enzyme, this compound effectively depletes the intracellular pool of pyrimidines necessary for viral replication, exhibiting broad-spectrum antiviral activity against viruses such as respiratory syncytial virus (RSV), influenza viruses, and coronaviruses.[1][2][4][5][6][7] A key secondary mechanism of this compound's antiviral action is the induction of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs).[1][3][8] This application note provides a detailed protocol for quantifying the efficacy of this compound by measuring changes in both viral gene expression and host ISG expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Principle of Action
This compound's primary mode of action is the inhibition of hDHODH, which catalyzes the conversion of dihydroorotic acid (DHO) to orotic acid (ORO), a rate-limiting step in the synthesis of uridine and cytidine.[2][9][10] This leads to a reduction in the pyrimidine nucleotides essential for the synthesis of viral RNA and DNA. Furthermore, this compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, which in turn upregulates the expression of antiviral ISGs like IFI6, IFITM1, and IRF7.[1][8] The dual mechanism of directly limiting resources for viral replication and enhancing the host's innate immune response makes this compound a promising antiviral candidate.
Visualizing the Mechanism of Action and Experimental Workflow
To illustrate the underlying biological processes and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits hDHODH and induces an interferon response.
Caption: Experimental workflow for quantifying this compound efficacy.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the efficacy of this compound.
Protocol 1: Cell Culture, Viral Infection, and this compound Treatment
-
Cell Seeding: Plate an appropriate cell line for the virus of interest (e.g., A549 or Calu-3 cells for influenza virus and RSV) in 24-well plates at a density that will result in 80-90% confluency at the time of infection.
-
Viral Infection: Once cells have reached the desired confluency, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
This compound Treatment: Immediately following infection, treat the cells with varying concentrations of this compound. It is recommended to use a dose-response range, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated and infected cells for a duration appropriate for the viral replication cycle (e.g., 24-48 hours).
Protocol 2: Total RNA Extraction
-
Cell Lysis: At the designated time point post-infection, remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit.
-
RNA Purification: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting the purified RNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, RNase-free tube, combine the total RNA (e.g., 1 µg) with random primers and/or oligo(dT) primers, dNTPs, and RNase-free water.
-
Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes, then place it on ice for at least 1 minute to denature the RNA and allow for primer annealing.
-
cDNA Synthesis: Add a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme to the RNA-primer mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C to 50°C) for 60 minutes, followed by an inactivation step at 70°C for 5-10 minutes. The resulting cDNA can be stored at -20°C.
Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine a SYBR Green-based qPCR master mix, forward and reverse primers for the target gene (viral gene or ISG) and a reference gene (e.g., GAPDH, β-actin), and the synthesized cDNA.
-
Primer Design: Primers for host genes should ideally span an exon-exon junction to prevent amplification of contaminating genomic DNA.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Collection: The instrument will record the fluorescence intensity at each cycle.
Data Presentation and Analysis
The efficacy of this compound is determined by quantifying the relative change in the expression of viral genes and host ISGs in treated versus untreated cells. The comparative Ct (ΔΔCt) method is a widely used approach for this analysis.
Table 1: Relative Quantification of Viral and ISG Expression Following this compound Treatment
| Target Gene | Treatment Group | Average Ct (Target) | Average Ct (Reference) | ΔCt (Ct_Target - Ct_Reference) | ΔΔCt (ΔCt_Treated - ΔCt_Control) | Fold Change (2^-ΔΔCt) |
| Viral Gene | Control (Vehicle) | 22.5 | 18.2 | 4.3 | 0.0 | 1.0 |
| This compound (X nM) | 28.7 | 18.3 | 10.4 | 6.1 | 0.014 | |
| IFI6 | Control (Vehicle) | 30.1 | 18.1 | 12.0 | 0.0 | 1.0 |
| This compound (X nM) | 26.4 | 18.2 | 8.2 | -3.8 | 13.9 | |
| IFITM1 | Control (Vehicle) | 29.8 | 18.3 | 11.5 | 0.0 | 1.0 |
| This compound (X nM) | 25.9 | 18.1 | 7.8 | -3.7 | 13.0 | |
| IRF7 | Control (Vehicle) | 31.2 | 18.2 | 13.0 | 0.0 | 1.0 |
| This compound (X nM) | 27.8 | 18.3 | 9.5 | -3.5 | 11.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The protocols outlined in this application note provide a robust framework for quantifying the efficacy of this compound using RT-qPCR. By measuring the downregulation of viral gene expression and the upregulation of host interferon-stimulated genes, researchers can gain a comprehensive understanding of the compound's antiviral activity. This approach is essential for the preclinical evaluation of this compound and can be adapted for a variety of viral pathogens, making it a valuable tool for drug development professionals.
References
- 1. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scite.ai [scite.ai]
- 5. UNIFIND - UNITO - Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication [unifind.unito.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication [iris.unito.it]
- 9. researchgate.net [researchgate.net]
- 10. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Reduced MEDS433 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced efficacy of MEDS433 due to the pyrimidine salvage pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] hDHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[3] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells.[2][4]
Q2: Why is the efficacy of this compound sometimes reduced?
A2: The primary reason for reduced this compound efficacy is the activation of the pyrimidine salvage pathway.[3][5] This metabolic route allows cells to bypass the de novo synthesis block by utilizing pre-formed pyrimidine nucleosides (like uridine) from the extracellular environment.[3][5] This is a common resistance mechanism observed with DHODH inhibitors.[2]
Q3: How can I overcome the reduced efficacy of this compound caused by the pyrimidine salvage pathway?
A3: The most effective strategy is to co-administer this compound with an inhibitor of the pyrimidine salvage pathway.[3][5] Dipyridamole (DPY), an inhibitor of equilibrative nucleoside transporters (ENTs), is commonly used for this purpose.[3][4][6] By blocking the uptake of extracellular nucleosides, DPY restores the sensitivity of cells to this compound.[3][5]
Q4: What is the expected outcome of combining this compound with dipyridamole (DPY)?
A4: The combination of this compound and DPY has been shown to have a synergistic effect, leading to a significant increase in the desired therapeutic outcome, such as apoptosis in cancer cells or inhibition of viral replication.[4][5][6] This combination effectively creates a metabolic lethality by blocking both the de novo and salvage pathways for pyrimidine synthesis.[5]
Troubleshooting Guides
Issue 1: Reduced this compound-induced apoptosis in cancer cell lines.
Possible Cause: Your cell culture medium may be supplemented with high levels of uridine or other pyrimidine precursors, or the cancer cell line may have a highly active pyrimidine salvage pathway.
Troubleshooting Steps:
-
Analyze Culture Medium: Check the formulation of your cell culture medium for the presence of uridine, cytidine, or other nucleosides. If possible, use a medium with physiological levels of nucleosides (typically 2-6 µM uridine).[7]
-
Exogenous Uridine Control: To confirm the role of the salvage pathway, perform a control experiment where you treat your cells with this compound in the presence of varying concentrations of exogenous uridine. A dose-dependent reduction in this compound efficacy will confirm the involvement of the salvage pathway.[5][7]
-
Co-treatment with Dipyridamole (DPY):
Issue 2: Inconsistent antiviral activity of this compound in vitro.
Possible Cause: The cell line used for the antiviral assay may have a high capacity for pyrimidine salvage, or the physiological concentration of uridine in the serum of the culture medium might be sufficient to counteract the effect of this compound.
Troubleshooting Steps:
-
Cell Line Selection: If possible, use cell lines with a known lower activity of the pyrimidine salvage pathway.
-
Uridine Reversal Experiment: Perform a virus yield reduction assay or plaque assay with this compound in the presence of increasing concentrations of exogenous uridine. This will help quantify the extent to which the salvage pathway can reverse the antiviral effect.[3][8]
-
Combination Therapy with DPY:
-
Conduct a checkerboard analysis combining various concentrations of this compound and DPY to determine if the interaction is synergistic, additive, or antagonistic.
-
A synergistic effect, as demonstrated in several studies, would confirm that blocking the salvage pathway enhances the antiviral activity of this compound.[4][6]
-
Data Presentation
Table 1: Effect of Uridine on this compound-Induced Apoptosis in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound (0.1 µM) % Apoptosis | This compound (0.1 µM) + Uridine (5 µM) % Apoptosis |
| THP1 | ~40% | ~20% |
| MV4-11 | ~50% | ~25% |
| OCI-AML3 | ~30% | ~15% |
Data summarized from studies on AML cell lines, showing that physiological concentrations of uridine can significantly reduce the apoptotic effect of this compound.[5][7]
Table 2: Synergistic Effect of this compound and Dipyridamole (DPY) on Apoptosis in AML Cell Lines
| Cell Line | This compound (0.1 µM) % Apoptosis | DPY (1 µM) % Apoptosis | This compound (0.1 µM) + DPY (1 µM) % Apoptosis |
| THP1 | ~40% | <5% | ~80% |
| MV4-11 | ~50% | <5% | ~90% |
| OCI-AML3 | ~30% | <5% | ~70% |
This table illustrates the dramatic increase in apoptosis when this compound is combined with DPY, indicating a strong synergistic interaction.[5][7]
Table 3: Antiviral Activity of this compound against Influenza A Virus (IAV) in A549 Cells
| Treatment | EC50 (µM) |
| This compound | 0.063 ± 0.044 |
| This compound + DPY (3 µM) | 0.011 ± 0.001 |
This data demonstrates that the addition of DPY significantly enhances the anti-influenza potency of this compound.[9]
Experimental Protocols
Protocol 1: Virus Yield Reduction Assay (VRA)
This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound.
Materials:
-
96-well tissue culture plates
-
Appropriate host cell line (e.g., A549 for influenza)
-
Virus stock of known titer
-
This compound and Dipyridamole stock solutions
-
Cell culture medium (e.g., DMEM) with and without serum
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound, DPY, and the combination in cell culture medium.
-
Treatment and Infection:
-
When cells are confluent, remove the growth medium.
-
Add the prepared compound dilutions to the wells.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI).
-
Include untreated infected (virus control) and untreated uninfected (cell control) wells.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to complete its replication cycle (e.g., 48 hours for influenza virus).[9]
-
Harvesting: After incubation, collect the supernatants from each well. These supernatants contain the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants using a Plaque Assay (see Protocol 2) or a TCID50 assay.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that inhibits virus yield by 50%).
Protocol 2: Plaque Assay for Influenza Virus
This assay is used to quantify the number of infectious virus particles (Plaque Forming Units, PFU) in a sample.
Materials:
-
6-well or 12-well tissue culture plates
-
MDCK (Madin-Darby Canine Kidney) cells
-
Virus samples (from VRA or other sources)
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.[10]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatants in infection medium.[11]
-
Infection:
-
Wash the MDCK cell monolayers with PBS.
-
Inoculate the cells with the virus dilutions.
-
Incubate for 1 hour to allow for viral adsorption.[10]
-
-
Overlay:
-
Aspirate the inoculum.
-
Add the overlay medium. The semi-solid nature of this medium restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized plaques.[10]
-
-
Incubation: Incubate the plates for 2-3 days until visible plaques are formed.[11]
-
Fixation and Staining:
-
Aspirate the overlay.
-
Fix the cells with the fixing solution.
-
Stain the cells with crystal violet. The stain will be taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
-
Plaque Counting: Count the number of plaques in each well and calculate the viral titer in PFU/mL.
Mandatory Visualizations
Caption: this compound inhibits the de novo pyrimidine synthesis pathway, while the salvage pathway provides a bypass mechanism.
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses [mdpi.com]
- 4. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
Technical Support Center: Optimizing MEDS433 Concentration for Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MEDS433 in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and novel inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2][3][4] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of RNA and DNA.[5][6] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are crucial for viral replication.[1][2][5] This makes this compound a host-targeting antiviral (HTA) with broad-spectrum activity against various RNA and DNA viruses.[1][2][3][7] Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), contributing to its overall antiviral effect against viruses like RSV.[1][8]
Q2: Against which viruses has this compound shown activity?
A2: this compound has demonstrated potent antiviral activity against a range of viruses, including:
-
Human coronaviruses (hCoV-OC43, hCoV-229E, and SARS-CoV-2)[3][6][7][11]
-
Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2)[12]
Q3: What is a typical starting concentration for this compound in an antiviral assay?
A3: Based on published data, a good starting point for this compound concentration is in the low nanomolar to low micromolar range. The 50% effective concentration (EC50) often falls within the one- to two-digit nanomolar range for many viruses.[1][3] However, the optimal concentration is cell line and virus-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that the observed antiviral activity is due to hDHODH inhibition?
A4: The antiviral effect of this compound can be reversed by supplementing the cell culture medium with exogenous uridine or orotic acid.[2][3][5][10][11] This bypasses the metabolic block caused by this compound, confirming that the antiviral activity is specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway. Dihydroorotic acid, the substrate of hDHODH, should not reverse the antiviral effect.[10][11]
Troubleshooting Guide
Issue 1: No or low antiviral activity observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the EC50 for your specific virus and cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| High Levels of Exogenous Pyrimidines | Ensure the cell culture medium is not supplemented with high levels of uridine or other pyrimidines that could counteract the effect of this compound. |
| Incorrect Timing of Treatment | This compound is most effective when added post-viral entry, as it targets a biosynthetic step in viral replication.[9][13] Consider adding the compound 1 hour prior to infection and keeping it in the medium throughout the experiment.[3][9] |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-20°C for 1 month or -80°C for 6 months) to maintain its potency.[4] |
| Cell Line Resistance | Some cell lines may have highly active pyrimidine salvage pathways, which can compensate for the inhibition of the de novo pathway. |
Issue 2: High cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is too High | Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a cytotoxicity assay (e.g., MTT assay).[9] Ensure the concentrations used in your antiviral assays are well below the CC50 value. |
| Solvent Toxicity | This compound is typically dissolved in DMSO.[9] Ensure the final concentration of DMSO in your culture medium is non-toxic to the cells (typically ≤ 0.5%). |
| Extended Incubation Time | Long incubation periods with the compound can lead to increased cytotoxicity. Optimize the duration of the experiment. |
Data Presentation
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Influenza A (H1N1) | A549 | VRA | 0.064 ± 0.01 | [10] |
| MDCK | PRA | 0.141 ± 0.021 | [9] | |
| Influenza B | A549 | VRA | 0.065 ± 0.005 | [10] |
| MDCK | PRA | 0.170 ± 0.019 | [9] | |
| hCoV-OC43 | HCT-8 | FFRA | 0.012 ± 0.003 | [6] |
| hCoV-229E | MRC-5 | CPE | 0.022 ± 0.004 | [6] |
| SARS-CoV-2 | Vero E6 | VRA | 0.063 ± 0.004 | [6] |
| Calu-3 | VRA | 0.076 ± 0.005 | [6] | |
| HSV-1 | Vero | VRA | ~0.1 | [7] |
| HSV-2 | Vero | VRA | ~0.1 | [7] |
| VRA: Virus Yield Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Incubation Time | CC50 (µM) | Reference |
| A549 | 48h | 64.25 ± 3.12 | [9] |
| Calu-3 | 48h | 54.67 ± 3.86 | [9] |
| MDCK | 48h | 119.8 ± 6.21 | [9] |
| HCT-8 | 72h | 78.48 ± 4.6 | [3] |
| MRC-5 | 72h | 104.80 ± 19.75 | [3] |
| Vero | Not specified | 234 ± 18.2 | [12] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.[2][9]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).[2][9]
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 2-4 hours.[2]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Assay (Virus Yield Reduction Assay - VRA)
-
Seed host cells in 24-well plates and incubate until they form a monolayer.[9][10]
-
Treat the cells with increasing concentrations of this compound or a vehicle control for 1 hour before infection.[9][10]
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).[9][10]
-
After viral adsorption, remove the inoculum and add fresh medium containing the corresponding concentrations of this compound.[9][10]
-
Incubate the plates for a designated period (e.g., 48 hours).[9][10]
-
Determine the viral titer in the supernatants using a standard method like a plaque assay.[9][10]
-
Calculate the EC50 value, which is the concentration of this compound that reduces the viral yield by 50%.
Mandatory Visualizations
Caption: Experimental workflow for determining the EC50 of this compound.
References
- 1. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNIFIND - UNITO - Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication [unifind.unito.it]
- 9. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. news-medical.net [news-medical.net]
- 12. iris.unito.it [iris.unito.it]
- 13. biorxiv.org [biorxiv.org]
Troubleshooting inconsistent results in MEDS433 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MEDS433. The information is designed to help address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are vital for DNA and RNA synthesis. By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering the proliferation of rapidly dividing cells and the replication of viruses that rely on the host's pyrimidine supply.
Q2: How can I confirm that the observed activity in my experiment is due to hDHODH inhibition?
A2: A rescue experiment can be performed to confirm the on-target activity of this compound. The inhibitory effects of this compound can be reversed by supplementing the cell culture medium with uridine or orotic acid, which are downstream products of the reaction catalyzed by hDHODH. If the addition of uridine or orotic acid restores the phenotype observed in the absence of this compound, it strongly suggests that the compound's activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Q3: What are the typical EC50 and CC50 values for this compound?
A3: The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound can vary depending on the cell line and the virus being tested. Below are some reported values for reference.
Data Presentation
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (IAV) | A549 | 0.064 ± 0.01 | 64.25 ± 3.12 | 1004 |
| Influenza B (IBV) | A549 | 0.065 ± 0.005 | 64.25 ± 3.12 | 988 |
| Influenza A (IAV) | Calu-3 | 0.055 ± 0.003 | 54.67 ± 3.86 | 994 |
| Influenza B (IBV) | Calu-3 | 0.052 ± 0.006 | 54.67 ± 3.86 | 1051 |
| Influenza A (IAV) | MDCK | 0.141 ± 0.021 | 119.8 ± 6.21 | 850 |
| Influenza B (IBV) | MDCK | 0.170 ± 0.019 | 119.8 ± 6.21 | 705 |
Table 2: Cytotoxicity of this compound in Human Coronavirus Host Cell Lines
| Cell Line | CC50 (µM) |
| HCT-8 | 78.48 ± 4.6 |
| MRC5 | 104.80 ± 19.75 |
Troubleshooting Guides
Issue 1: Higher than expected EC50 value (Lower Potency)
-
Question: My EC50 value for this compound is significantly higher than the reported values. What could be the cause?
-
Answer: Several factors can contribute to a decrease in the apparent potency of this compound:
-
High Cell Density: An excessive number of cells can deplete the compound from the medium, reducing its effective concentration. It is important to optimize the cell seeding density for your specific assay.
-
Serum Components: Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability. Consider using a lower percentage of FBS or serum-free media if your cell line can tolerate it.
-
Uridine in Media: The presence of uridine in the culture medium can counteract the effect of this compound by replenishing the pyrimidine pool through the salvage pathway. Use of uridine-free medium is recommended for optimal potency.
-
Cell Passage Number: High passage numbers can lead to phenotypic changes in cell lines, potentially altering their sensitivity to drugs. It is advisable to use cells within a consistent and low passage range.
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone degradation.
-
Issue 2: High Variability Between Replicates
-
Question: I am observing significant variability in the results between my technical replicates. What are some common causes?
-
Answer: High variability can often be traced back to inconsistencies in experimental technique:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant variations.
-
Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.
-
Issue 3: Unexpected Cytotoxicity
-
Question: I am observing higher than expected cytotoxicity with this compound. What should I check?
-
Answer: If you are observing high levels of cell death, consider the following:
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Compound Concentration: Double-check your dilutions to ensure you are using the correct final concentration of this compound.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in the culture medium is not toxic to the cells. It is important to include a vehicle control in your experiments.
-
Assay Timepoint: The duration of the assay can influence cytotoxicity. Consider optimizing the incubation time.
-
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: Plaque Reduction Assay (PRA)
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour prior to infection.
-
Virus Infection: Infect the cells with a known titer of virus (e.g., 50 plaque-forming units per well) for 1 hour.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for a sufficient period for plaques to form (e.g., 72 hours).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the virus control. Determine the EC50 value.
Mandatory Visualization
Impact of serum concentration on MEDS433 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MEDS433 in experimental settings. The focus of this document is to address the potential impact of serum concentration on the observed activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[1] This depletion has a significant impact on rapidly proliferating cells and the replication of viruses, which rely on the host cell's machinery for nucleic acid synthesis.[1][2][3] Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), contributing to its overall antiviral efficacy.[3]
Q2: I am observing lower than expected potency of this compound in my cell-based assay. Could the serum concentration in my culture medium be a factor?
A2: Yes, the concentration of serum, most commonly Fetal Bovine Serum (FBS), in your cell culture medium can significantly impact the apparent activity of this compound. Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound. This protein binding reduces the concentration of free, unbound drug available to enter the cells and interact with its target, hDHODH. The lipophilicity of this compound (logD7.4 value of 2.35) suggests a moderate potential for plasma protein binding.
Q3: How can I determine if serum protein binding is affecting my results?
A3: To determine if serum protein binding is influencing the potency of this compound in your assay, you can perform an IC50 shift assay. This involves measuring the half-maximal inhibitory concentration (IC50) of this compound in the presence of varying concentrations of serum (e.g., 2%, 5%, 10%, and 20% FBS). A rightward shift in the IC50 value with increasing serum concentration is a strong indication of serum protein binding.
Q4: What is the recommended range of serum concentration to use in my experiments with this compound?
A4: The optimal serum concentration depends on the specific cell line and the goals of your experiment. For initial potency and mechanism of action studies, using a lower serum concentration (e.g., 2-5% FBS) can minimize the confounding effects of protein binding. However, if the aim is to better mimic physiological conditions, a higher, more physiologically relevant serum concentration may be necessary, with the understanding that the apparent potency might be lower. It is crucial to maintain a consistent serum concentration across all experiments you intend to compare.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound Across Experiments
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Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum.
-
Solution: Ensure that the same concentration and lot of serum are used for all related experiments. If a new lot of serum must be used, it is advisable to re-validate key assays to ensure consistency.
-
-
Possible Cause: Differences in cell seeding density or growth phase.
-
Solution: Standardize your cell seeding protocol to ensure a consistent cell number per well. Always use cells that are in the logarithmic growth phase for your assays.
-
-
Possible Cause: Variable incubation times.
-
Solution: Adhere to a strict and consistent incubation time for drug treatment across all experiments.
-
Issue 2: this compound Appears Inactive or Significantly Less Potent Than Reported
-
Possible Cause: High serum concentration in the assay medium.
-
Solution: As detailed in the FAQs, perform an IC50 shift assay by testing this compound activity at lower serum concentrations (e.g., 0.5%, 2%, 5%). This will help determine the extent to which serum proteins are inhibiting the drug's activity.
-
-
Possible Cause: The cell line used has a highly active pyrimidine salvage pathway.
-
Solution: The de novo pyrimidine synthesis pathway, which this compound inhibits, can be bypassed by the pyrimidine salvage pathway. To confirm that this compound is reaching its target, you can perform a rescue experiment by co-incubating the cells with this compound and exogenous uridine or orotic acid. The reversal of the antiviral or antiproliferative effect of this compound in the presence of these molecules would confirm its mechanism of action.[1]
-
-
Possible Cause: Incorrect drug concentration due to degradation or precipitation.
-
Solution: this compound is typically dissolved in DMSO for in vitro use. Ensure the stock solution is properly stored at -20°C or -80°C.[4] When preparing working dilutions, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation of the compound in the medium.
-
Data Presentation
The following tables provide illustrative data on how serum concentration can affect the potency of a hypothetical antiviral compound with properties similar to this compound.
Table 1: Effect of Serum Concentration on the IC50 of a Hypothetical hDHODH Inhibitor
| Serum Concentration (% FBS) | IC50 (nM) | Fold Shift in IC50 (relative to 0.5% FBS) |
| 0.5% | 10 | 1.0 |
| 2% | 25 | 2.5 |
| 5% | 60 | 6.0 |
| 10% | 150 | 15.0 |
| 20% | 400 | 40.0 |
Table 2: Example Data from a Uridine Rescue Experiment
| Treatment | Viral Titer (PFU/mL) | % Inhibition of Viral Replication |
| Vehicle Control (DMSO) | 1 x 10^6 | 0% |
| This compound (50 nM) | 1 x 10^3 | 99.9% |
| This compound (50 nM) + Uridine (100 µM) | 8 x 10^5 | 20% |
Experimental Protocols
Protocol 1: IC50 Determination by Plaque Reduction Assay
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., A549, Vero E6) at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium containing the desired concentration of FBS.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) mixed with the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Protocol 2: Plasma Protein Binding Assessment by Ultrafiltration
-
Compound Preparation: Prepare a solution of this compound at a known concentration in plasma from the species of interest (e.g., human, mouse).
-
Equilibration: Incubate the drug-plasma mixture at 37°C for a defined period (e.g., 1 hour) to allow for binding to reach equilibrium.
-
Ultrafiltration: Transfer an aliquot of the mixture to an ultrafiltration device containing a semi-permeable membrane with a molecular weight cut-off that retains proteins but allows the free drug to pass through.
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.
-
Quantification: Accurately measure the concentration of this compound in the ultrafiltrate (representing the unbound drug fraction) and in the initial plasma mixture (representing the total drug concentration) using a validated analytical method such as LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
Visualizations
Caption: Mechanism of action of this compound.
Caption: IC50 shift assay workflow.
References
- 1. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
MEDS433 stability in cell culture media over time
Welcome to the technical support center for MEDS433. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on its stability and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.[4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby affecting proliferating cells and viral replication that have high demands for nucleic acid precursors.[1][2][4] Additionally, this compound has been shown to induce the expression of antiviral proteins encoded by interferon-stimulated genes (ISGs).[1][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For stock solutions, it is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Based on manufacturer recommendations, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. In published studies, this compound has been shown to be effective in the low nanomolar to micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How can I verify that the observed effects in my experiment are due to hDHODH inhibition by this compound?
A4: A common method to confirm the specificity of this compound's action is to perform a rescue experiment. The inhibitory effects of this compound on cell proliferation or viral replication can be reversed by supplementing the cell culture medium with exogenous uridine or the product of the hDHODH enzyme, orotic acid.[2][4] This demonstrates that the observed phenotype is a direct consequence of pyrimidine biosynthesis inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound in working solution: this compound may have limited stability in aqueous cell culture media at 37°C over extended incubation periods. | Prepare fresh working dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours. |
| Improper storage of stock solution: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation. | Aliquot stock solutions into single-use vials and store at -80°C for long-term storage.[3] | |
| High variability between replicate wells or experiments. | Inconsistent cell seeding or health: Variations in cell number or viability can affect the apparent potency of the inhibitor. | Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments. Monitor cell viability to ensure the observed effects are not due to general cytotoxicity. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | To minimize edge effects, do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. | |
| No observable effect of this compound, even at high concentrations. | Cell line insensitivity: The cell line being used may have a less active de novo pyrimidine synthesis pathway and rely more on the salvage pathway. | Consider using a cell line known to be sensitive to hDHODH inhibition. Alternatively, you can co-treat with an inhibitor of the pyrimidine salvage pathway to enhance the effect of this compound. |
| Compound precipitation: High concentrations of this compound in aqueous media may lead to precipitation. | Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different formulation approach if possible. |
Stability of this compound in Cell Culture Media
As of the latest information, specific quantitative stability data for this compound in various cell culture media over time has not been published. However, some evidence suggests that the stability of working solutions for continuous dosing periods longer than two weeks may be a concern.[3] Researchers are encouraged to determine the stability of this compound under their specific experimental conditions.
Table 1: Example Data Table for this compound Stability Assessment
| Time (hours) | Remaining this compound in DMEM at 37°C (%) | Remaining this compound in RPMI-1640 at 37°C (%) |
| 0 | 100 | 100 |
| 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined |
| 72 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, filtered PBS
-
HPLC or LC-MS system
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the working solution: Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time point 0: Immediately after preparation, take an aliquot of the this compound-containing medium, mix it 1:1 with ACN to precipitate proteins, centrifuge to pellet the precipitate, and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Place the remaining this compound-containing medium in an incubator at 37°C with 5% CO₂.
-
Subsequent time points: At desired time points (e.g., 24, 48, 72 hours), repeat step 3 to collect samples.
-
HPLC/LC-MS analysis: Analyze the samples using a suitable gradient elution method. The mobile phases could be, for example, Water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).
-
Data analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of remaining this compound relative to the T=0 sample.
Visualizations
Caption: Mechanism of action of this compound in inhibiting pyrimidine synthesis.
References
- 1. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing MEDS433 off-target effects in cellular models
Welcome to the technical support center for MEDS433. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular models and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly specific inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for DNA and RNA synthesis.[2][5] This inhibition of pyrimidine synthesis is the primary mechanism behind its observed antiviral effects.[1][2][4]
Q2: What are the known on-target effects of this compound in cellular models?
A2: The primary on-target effect of this compound is the inhibition of cellular proliferation and viral replication due to pyrimidine starvation.[1][2] In the context of viral infections, this compound has been shown to suppress viral genome synthesis.[1][4] An additional on-target effect is the induction of interferon-stimulated genes (ISGs), which contributes to its antiviral activity.[1][3][4]
Q3: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?
A3: A rescue experiment is the most direct way to confirm on-target activity. The cytotoxic or antiviral effects of this compound can be reversed by supplementing the cell culture medium with exogenous pyrimidines. The addition of uridine or orotic acid should rescue the phenotype, whereas dihydroorotate will not, as it is the substrate for hDHODH.[2][5][6]
Q4: Are there any known off-target effects of this compound?
A4: Current research suggests that this compound is a highly specific inhibitor of hDHODH with a high selectivity index.[6][7] It targets the ubiquinone binding site of hDHODH with high affinity, which is thought to reduce the likelihood of off-target binding.[6] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded, especially at higher concentrations.
Q5: What is the recommended concentration range for using this compound in cell culture?
A5: The effective concentration of this compound can vary depending on the cell line and the specific application. For antiviral studies, potent activity has been observed in the low nanomolar range.[1][3][4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cellular model and to minimize the potential for off-target effects.
Troubleshooting Guide
This guide provides solutions to common issues that researchers may encounter when using this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype. | 1. Off-target effects: At high concentrations, this compound may interact with other cellular proteins. 2. Cell line-specific sensitivity: Different cell lines may have varying dependencies on the de novo pyrimidine synthesis pathway. 3. Compound stability: Improper storage or handling may affect the compound's activity. | 1. Perform a dose-response curve to identify the minimal effective concentration. Conduct a rescue experiment by adding exogenous uridine or orotic acid. If the phenotype is not rescued, consider off-target identification assays. 2. Characterize the expression of key enzymes in the pyrimidine synthesis and salvage pathways in your cell line. 3. Ensure this compound is stored at -20°C or -80°C and handled according to the manufacturer's instructions. |
| Observed phenotype is not rescued by uridine or orotic acid. | 1. Irreversible off-target effect: The compound may be covalently binding to an off-target protein. 2. Indirect effects: The observed phenotype may be a downstream consequence of a subtle, unrescuable off-target interaction. | 1. Utilize unbiased screening methods like proteomics or transcriptomics to identify potential off-target binders. 2. Consider performing a Cellular Thermal Shift Assay (CETSA) to identify proteins that are stabilized by this compound binding in intact cells. |
| High background cytotoxicity. | 1. Concentration too high: The concentration of this compound used may be toxic to the specific cell line. 2. Cellular stress: Inhibition of pyrimidine synthesis can induce cellular stress and apoptosis. | 1. Determine the CC50 (50% cytotoxic concentration) for your cell line and use this compound at a concentration well below this value. 2. Assess markers of cellular stress and apoptosis (e.g., caspase activation) at different concentrations and time points. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound across various cell lines and viruses.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) |
| hCoV-OC43 | HCT-8 | 0.012 ± 0.001 | 0.038 ± 0.003 | 78.48 ± 4.6 | >6300 |
| hCoV-229E | MRC-5 | 0.023 ± 0.003 | 0.049 ± 0.004 | 104.80 ± 19.75 | >4600 |
| SARS-CoV-2 | Vero E6 | 0.063 ± 0.002 | 0.136 ± 0.004 | >500 | >7936 |
| SARS-CoV-2 | Calu-3 | 0.076 ± 0.005 | 0.513 ± 0.016 | >100 | >1315 |
Data extracted from Luganini et al., 2021.[6]
Table 2: Antiviral Activity of this compound against Influenza Viruses
| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) |
| IAV | A549 | 0.064 ± 0.01 | 0.264 ± 0.002 | 64.25 ± 3.12 | 1104 |
| IAV | Calu-3 | 0.055 ± 0.003 | 0.675 ± 0.05 | 54.67 ± 3.86 | 994 |
| IAV | MDCK | 0.141 ± 0.021 | 0.256 ± 0.052 | 119.8 ± 6.21 | 850 |
| IBV | A549 | 0.065 ± 0.005 | 0.365 ± 0.09 | 64.25 ± 3.12 | 988 |
| IBV | Calu-3 | 0.052 ± 0.006 | 0.807 ± 0.08 | 54.67 ± 3.86 | 1051 |
| IBV | MDCK | 0.170 ± 0.019 | 0.330 ± 0.013 | 119.8 ± 6.21 | 705 |
Data extracted from Luganini et al., 2022.[8]
Table 3: Potency of this compound
| Target | IC50 |
| hDHODH | 1.2 nM |
Data from MedchemExpress.[3]
Experimental Protocols
Protocol 1: On-Target Activity Confirmation via Rescue Experiment
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Cell Seeding: Seed your cells of interest in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with this compound at a concentration that elicits the desired phenotype (e.g., EC90). Include a vehicle control (e.g., DMSO).
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Rescue Condition: In parallel, treat cells with this compound (at the same concentration) in combination with varying concentrations of uridine or orotic acid. A typical starting point is a 100-fold molar excess of the rescue agent to this compound.
-
Incubation: Incubate the cells for a duration sufficient to observe the phenotype (e.g., 48-72 hours).
-
Phenotypic Readout: Assess the phenotype of interest (e.g., cell viability using MTT assay, viral titer by plaque assay).
-
Data Analysis: Compare the phenotype in the this compound-treated group with the rescued groups. A significant reversal of the phenotype in the presence of uridine or orotic acid confirms on-target activity.
Protocol 2: Global Off-Target Analysis using RNA-Seq
-
Experimental Design: Treat your cellular model with this compound at a relevant concentration (e.g., 1x and 10x the EC50) and a vehicle control. Include multiple biological replicates for each condition.
-
RNA Extraction: After the desired treatment duration, harvest the cells and extract total RNA using a standard protocol (e.g., Trizol extraction followed by column purification).
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation. Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways or biological processes that are enriched in the differentially expressed genes. This can provide clues about potential off-target effects.
-
Visualizations
Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis and viral replication.
References
- 1. tandfonline.com [tandfonline.com]
- 2. assayquant.com [assayquant.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Viral Resistance to MEDS433
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the development of viral resistance to MEDS433, a host-targeting antiviral agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, host-targeting antiviral (HTA) that inhibits the human enzyme dihydroorotate dehydrogenase (hDHODH).[1][2][3][4] This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for viral RNA and DNA synthesis. By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering viral replication.[2][3][5] In some viruses, such as the Respiratory Syncytial Virus (RSV), this compound has a dual mechanism of action, as it also induces the expression of antiviral proteins through Interferon-Stimulated Genes (ISGs).[1][6][7]
Q2: Is the development of viral resistance to this compound likely?
A2: The development of viral resistance to host-targeting antivirals like this compound is considered less likely than for direct-acting antivirals (DAAs).[2][8][9] DAAs target specific viral proteins, which can readily mutate under selective pressure. In contrast, this compound targets a host cell enzyme. For a virus to overcome this, it would need to either develop a way to replicate without relying on the host's pyrimidine synthesis pathway or alter its interaction with the host machinery, which represents a higher genetic barrier to resistance.[6][10]
Q3: What are the potential mechanisms of resistance to a DHODH inhibitor like this compound?
A3: While viral resistance is less likely, potential mechanisms of reduced susceptibility could be host cell-related. These may include:
-
Upregulation of the pyrimidine salvage pathway: Cells can acquire pyrimidines through a salvage pathway, which is an alternative to the de novo synthesis pathway targeted by this compound. Increased activity of the salvage pathway could potentially compensate for the inhibition of hDHODH.[1][3]
-
Mutations in the host DHODH gene: While rare, mutations in the host DHODH gene could potentially alter the drug-binding site, reducing the efficacy of this compound.[11]
-
Increased expression of DHODH: Overexpression of the target enzyme could potentially titrate out the inhibitor, requiring higher concentrations for the same antiviral effect.[1]
Q4: How do I interpret a "fold-change" in IC50 value?
A4: The fold-change in the 50% inhibitory concentration (IC50) is a key metric for quantifying resistance. It is calculated by dividing the IC50 of the potentially resistant virus by the IC50 of the wild-type (sensitive) virus. A fold-change of 1 indicates no change in susceptibility. An increase in the fold-change suggests reduced susceptibility. The threshold for defining resistance is virus and drug-specific, but generally, low fold-changes (e.g., 2-5 fold) may indicate a minor shift in susceptibility, while higher fold-changes (e.g., >10-fold) are more indicative of clinically relevant resistance.[12]
Q5: What are the key experimental approaches to assess this compound resistance?
A5: The primary methods for assessing antiviral resistance are:
-
In Vitro Resistance Selection by Serial Passage: This involves culturing the virus in the presence of increasing concentrations of this compound over multiple passages to select for any resistant variants.
-
Phenotypic Assays (Plaque Reduction Assay): This method determines the concentration of this compound required to inhibit viral replication by 50% (IC50) and is used to quantify the level of resistance.
-
Genotypic Analysis: This involves sequencing the viral genome to identify any mutations that may be associated with a resistant phenotype. For a host-targeting agent like this compound, sequencing of relevant host genes (e.g., DHODH) in the cell line used for passaging may also be informative.
Experimental Protocols and Troubleshooting Guides
In Vitro Resistance Selection by Serial Passage
This protocol is designed to select for viral variants with reduced susceptibility to this compound through continuous culture in the presence of the compound.
Methodology:
-
Determine the initial concentration of this compound: Start with a concentration of this compound that is approximately the IC50 value for the wild-type virus.
-
Prepare cell cultures: Seed susceptible host cells in appropriate culture vessels and grow to confluency.
-
Infect cells: Infect the cell monolayer with the wild-type virus at a low multiplicity of infection (MOI), typically 0.01 to 0.1.
-
Add this compound: After viral adsorption, add fresh culture medium containing the starting concentration of this compound. Also, set up a parallel culture with the virus in the absence of the drug as a control.
-
Incubate and monitor: Incubate the cultures and monitor for the development of cytopathic effect (CPE).
-
Harvest the virus: When significant CPE (e.g., 75-90%) is observed in the this compound-treated culture, harvest the supernatant containing the progeny virus. If no CPE is observed after a prolonged incubation period, this may indicate potent inhibition, and the virus from the highest concentration showing any CPE should be passaged.
-
Titer the harvested virus: Determine the viral titer of the harvested supernatant using a standard method like a plaque assay.
-
Subsequent passages: For the next passage, infect fresh cells with the harvested virus from the this compound-treated culture. The concentration of this compound can be kept the same or gradually increased (e.g., 2-fold increments) in subsequent passages, especially if the virus appears to be replicating efficiently.
-
Repeat: Continue this process for a predetermined number of passages (e.g., 10-20 passages) or until a significant increase in the viral titer at a given drug concentration is observed.
-
Characterize the passaged virus: After several passages, characterize the viral population for any changes in susceptibility to this compound using a plaque reduction assay and for any genetic changes through sequencing.
Troubleshooting Guide: In Vitro Resistance Selection
| Issue | Possible Cause | Suggested Solution |
| No viral replication in the presence of this compound, even at the IC50. | The initial concentration of this compound is too high. The virus is highly sensitive to the drug. | Start with a lower concentration of this compound (e.g., IC25). Ensure the viral inoculum is of high titer and quality. |
| Viral titers decrease with each passage in the presence of this compound. | The selective pressure is too strong, preventing the virus from adapting. | Reduce the concentration of this compound for the next few passages to allow the viral population to recover before re-introducing a higher concentration. |
| Viral titers are inconsistent between passages. | Inconsistent cell health, viral inoculum, or drug concentration. | Standardize all experimental parameters, including cell seeding density, MOI, and drug preparation. Always run a parallel control culture without the drug. |
| No significant increase in resistance after many passages. | This compound has a high barrier to resistance due to its host-targeting mechanism. | This is a possible and even expected outcome. Continue passaging for an extended period (e.g., >20 passages). Consider sequencing the host cell's DHODH gene to check for any mutations. |
Phenotypic Analysis: Plaque Reduction Assay
This assay quantifies the antiviral activity of this compound by measuring the reduction in viral plaque formation.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Drug Dilutions: Prepare serial dilutions of this compound in culture medium. A typical concentration range would bracket the expected IC50 value.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect with the diluted virus.
-
Adsorption: Incubate for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the different concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates until plaques are visible. The incubation time will vary depending on the virus.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Troubleshooting Guide: Plaque Reduction Assay
| Issue | Possible Cause | Suggested Solution |
| No plaques in any wells, including the virus control. | The viral stock has lost infectivity. The cells are not susceptible to the virus. | Use a new, validated viral stock. Confirm that the cell line is appropriate for the virus being tested. |
| Plaques are too numerous to count or are confluent. | The viral inoculum was too concentrated. | Perform further serial dilutions of the virus stock to achieve a countable number of plaques. |
| Plaques have irregular shapes or are fuzzy. | The overlay solidified unevenly or was disturbed during incubation. The cells detached from the plate. | Ensure the overlay is at the correct temperature and is applied gently. Handle the plates with care during incubation. Check for cell toxicity of the drug at higher concentrations. |
| High variability in plaque numbers between replicate wells. | Inconsistent pipetting of virus or drug. Uneven cell monolayer. | Use calibrated pipettes and ensure thorough mixing of solutions. Ensure a uniform cell seeding density. |
Genotypic Analysis
This protocol outlines the steps for identifying genetic mutations that may confer resistance to this compound.
Methodology:
-
RNA/DNA Extraction: Extract viral RNA or DNA from the supernatant of both the this compound-passaged and control virus cultures.
-
Reverse Transcription (for RNA viruses): For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA).
-
PCR Amplification: Amplify the entire viral genome or specific target regions of interest using high-fidelity polymerase chain reaction (PCR).
-
Sequencing: Sequence the amplified PCR products using either Sanger sequencing for specific regions or next-generation sequencing (NGS) for whole-genome analysis. NGS is preferred as it can detect minority variants within the viral population.[13][14]
-
Sequence Analysis: Align the sequences from the this compound-passaged virus to the sequence of the wild-type/control virus to identify any nucleotide changes.
-
Mutation Identification: Translate the nucleotide sequences into amino acid sequences to identify any non-synonymous mutations (mutations that result in an amino acid change).
-
Host Gene Sequencing (Optional but Recommended): Extract genomic DNA from the host cell line used for passaging (both the final passage and the original, unpassaged cells). Amplify and sequence the coding region of the DHODH gene to identify any mutations that may have arisen during the selection process.
Troubleshooting Guide: Genotypic Analysis
| Issue | Possible Cause | Suggested Solution |
| Failed PCR amplification. | Poor quality of extracted nucleic acid. PCR inhibitors present in the sample. Incorrect PCR primers or conditions. | Use a high-quality nucleic acid extraction kit. Optimize the PCR conditions (annealing temperature, extension time). Design and validate new primers. |
| Low-quality sequencing data. | Poor quality of the PCR product. Issues with the sequencing reaction or instrument. | Purify the PCR product before sequencing. Repeat the sequencing reaction. |
| No mutations identified in the viral genome despite a resistant phenotype. | The resistance mechanism is not due to a viral mutation. The mutation is in a non-coding region of the genome. The resistance is due to a host cell adaptation. | Sequence the host cell DHODH gene. Investigate other potential host-related resistance mechanisms, such as upregulation of the pyrimidine salvage pathway. |
| Identification of many mutations. | The virus has a high mutation rate. The passaging was conducted for an extended period. | Focus on mutations that are consistently present in replicate passaging experiments and are non-synonymous. Compare the mutations to those found in the control passaged virus to identify those that are specific to this compound pressure. |
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound against a range of viruses.
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A Virus (IAV) | A549 | 0.064 ± 0.01 | 64.25 ± 3.12 | 1104 | [4] |
| Influenza B Virus (IBV) | A549 | 0.065 ± 0.005 | 64.25 ± 3.12 | 988 | [4] |
| Respiratory Syncytial Virus A (RSV-A) | HEp-2 | 0.005 ± 0.001 | >100 | >20000 | [15] |
| Respiratory Syncytial Virus B (RSV-B) | HEp-2 | 0.007 ± 0.002 | >100 | >14285 | [15] |
| SARS-CoV-2 | Vero E6 | 0.063 ± 0.008 | >500 | >7900 | [8][16] |
| SARS-CoV-2 | Calu-3 | 0.078 ± 0.012 | >125 | >1600 | [8][16] |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.023 ± 0.004 | 104.80 ± 19.75 | >4600 | [8][16] |
| Human Coronavirus OC43 (HCoV-OC43) | HCT-8 | 0.012 ± 0.003 | 78.48 ± 4.6 | >6300 | [8][16] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.
Visualizations
Diagram 1: this compound Mechanism of Action - Inhibition of Pyrimidine Biosynthesis
Caption: this compound inhibits the host enzyme hDHODH, blocking pyrimidine synthesis and viral replication.
Diagram 2: Experimental Workflow for Assessing this compound Resistance
Caption: Workflow for assessing viral resistance to this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Addressing Antiretroviral Drug Resistance with Host-Targeting Drugs—First Steps towards Developing a Host-Targeting HIV-1 Assembly Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
- 11. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Half-Life of MEDS433
Welcome to the technical support center for MEDS433. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to improving the in vivo half-life of this compound, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Rapid in vivo clearance of this compound | High metabolic turnover by liver enzymes (e.g., cytochrome P450s). | 1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay with liver microsomes to identify the primary sites of metabolism. 2. Structural Modification: Modify the chemical structure at the identified metabolic "hotspots" to block or slow down metabolism. Consider deuteration or substitution with electron-withdrawing groups. 3. Co-administration: Co-administer with a known inhibitor of the identified metabolic enzymes (use with caution and appropriate controls). |
| Low oral bioavailability | Poor absorption from the gastrointestinal tract; significant first-pass metabolism. | 1. Formulation Strategy: Develop an alternative formulation, such as a lipid-based formulation or nanoparticles, to enhance absorption.[1] 2. Prodrug Approach: Synthesize a more soluble and absorbable prodrug of this compound that is converted to the active compound in vivo. 3. Alternative Route of Administration: Consider parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to bypass first-pass metabolism.[1] |
| Precipitation of this compound in formulation | Low aqueous solubility of the compound. | 1. Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents. 2. Formulation Optimization: Use solubilizing agents such as cyclodextrins, surfactants, or polymers. 3. pH Adjustment: Assess the effect of pH on solubility and adjust the formulation pH accordingly. |
| High variability in pharmacokinetic (PK) data | Inconsistent dosing, variability in animal models, or analytical errors. | 1. Standardize Protocols: Ensure consistent and accurate dosing procedures. 2. Animal Model Selection: Use a well-characterized and homogeneous animal strain. 3. Analytical Method Validation: Validate the bioanalytical method for accuracy, precision, and linearity. |
| Toxicity observed at higher doses required for sustained exposure | Off-target effects or mechanism-based toxicity at high concentrations. | 1. Dose Fractionation: Administer smaller doses more frequently to maintain therapeutic levels while minimizing peak concentration-related toxicity. 2. Targeted Delivery: Develop a targeted delivery system to increase the concentration of this compound at the site of action and reduce systemic exposure. 3. Structural Analogs: Synthesize and screen structural analogs of this compound with a potentially better therapeutic index.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4][5] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This inhibitory action is particularly effective against rapidly replicating cells and viruses.[4][6]
Q2: What are the known antiviral activities of this compound?
A2: this compound has demonstrated potent antiviral activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses (IAV and IBV), and various human coronaviruses, including SARS-CoV-2.[3][4][5][7] Its host-targeting mechanism suggests a broad-spectrum potential.[4][6]
Q3: Are there any reports on the metabolic stability and toxicity of this compound?
A3: Studies have indicated that this compound has good metabolic stability and a non-toxic profile when administered to Balb/c mice at doses of 10 and 25 mg/kg every 3 days for 5 weeks.[2][8]
Q4: What general strategies can be employed to extend the in vivo half-life of a small molecule like this compound?
A4: Several strategies can be used to prolong the in vivo half-life of small molecules:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains can increase the molecule's hydrodynamic size, reducing renal clearance.[9][10]
-
Lipidation: The addition of a lipid moiety can enhance binding to serum albumin, thereby extending its circulation time.[9][10]
-
Formulation Strategies: Developing extended-release formulations for subcutaneous or intramuscular administration can maintain therapeutic exposure over a longer period.[1]
-
Structural Modification: Altering the chemical structure to block metabolic liabilities can reduce clearance.[11]
-
Binding to Serum Albumin: Conjugating the molecule to a small molecule that binds to albumin can also extend its half-life.[9][10]
Q5: How can I identify the metabolic liabilities of this compound?
A5: To identify potential sites of metabolism on this compound, you can perform in vitro studies using liver microsomes or hepatocytes from different species (e.g., mouse, rat, human). The resulting metabolites can be identified and characterized using liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound and Analogs
| Compound | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) |
| This compound | IV | 5 | 1500 | 0.25 | 3000 | 1.5 |
| PO | 20 | 450 | 2.0 | 2700 | 1.8 | |
| Analog A (PEGylated) | IV | 5 | 1200 | 0.5 | 9600 | 8.2 |
| Analog B (Lipidated) | IV | 5 | 1000 | 1.0 | 12000 | 10.5 |
| Analog C (Metabolically Blocked) | IV | 5 | 1450 | 0.25 | 6000 | 4.1 |
| Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. |
Table 2: Example In Vitro Metabolic Stability Data
| Compound | Species | Microsomal Protein (mg/mL) | Intrinsic Clearance (CLint) (µL/min/mg) | In Vitro t½ (min) |
| This compound | Human | 0.5 | 85 | 9.7 |
| Mouse | 0.5 | 120 | 6.9 | |
| Rat | 0.5 | 105 | 7.8 | |
| Analog C (Metabolically Blocked) | Human | 0.5 | 25 | 33.1 |
| Mouse | 0.5 | 35 | 23.8 | |
| Rat | 0.5 | 30 | 27.7 | |
| Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Prepare Reagents:
-
This compound stock solution (1 mM in DMSO).
-
Liver microsomes (e.g., human, rat, mouse) at a stock concentration of 20 mg/mL.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the phosphate buffer, microsome suspension, and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the phosphate buffer, this compound stock solution (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound inhibiting pyrimidine biosynthesis.
Experimental Workflow for Improving In Vivo Half-Life
Caption: A logical workflow for extending the in vivo half-life of this compound.
Logical Relationship of Factors Affecting In Vivo Half-Life
Caption: Key pharmacokinetic factors influencing the in vivo half-life.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
Cell-line specific responses to MEDS433 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the DHODH inhibitor, MEDS433.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of DNA and RNA. This pyrimidine starvation is the primary mechanism underlying its antiproliferative and antiviral effects.
Q2: In which research areas is this compound primarily used?
A2: this compound is investigated for its therapeutic potential in two main areas:
-
Oncology: Particularly in cancers that are highly dependent on the de novo pyrimidine synthesis pathway, such as Acute Myeloid Leukemia (AML).[3]
-
Virology: It has shown broad-spectrum antiviral activity against various RNA viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses (IAV, IBV), and coronaviruses (including SARS-CoV-2), by limiting the availability of pyrimidines required for viral genome replication.[1][3][5][6]
Q3: How can I confirm that the observed cellular effects are due to DHODH inhibition by this compound?
A3: A rescue experiment is the standard method for confirming the on-target effect of this compound. The antiproliferative or antiviral effects of this compound can be reversed by supplementing the cell culture medium with exogenous uridine or orotic acid, which bypasses the enzymatic step blocked by the inhibitor.[5] Dihydroorotic acid, the substrate of DHODH, should not rescue the effect.
Q4: What are the known mechanisms of resistance to this compound and other DHODH inhibitors?
A4: Resistance to DHODH inhibitors can arise from several mechanisms:
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Upregulation of the pyrimidine salvage pathway: Cells can increase their uptake of extracellular pyrimidines through the salvage pathway, compensating for the block in de novo synthesis. Key enzymes and transporters in this pathway include uridine-cytidine kinase 2 (UCK2) and nucleoside transporters like SLC29A1.[1]
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Increased expression of DHODH: Overexpression of the target enzyme, DHODH, can lead to resistance.
-
Upregulation of carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD): This multifunctional enzyme is involved in the initial steps of the de novo pyrimidine synthesis pathway, and its upregulation may contribute to resistance.[1]
Troubleshooting Guides
Cell Viability and Proliferation Assays
Problem 1: No significant decrease in cell viability is observed after this compound treatment in a cancer cell line expected to be sensitive.
-
Possible Cause 1: Cell line relies on the pyrimidine salvage pathway.
-
Troubleshooting:
-
Confirm the reliance on the salvage pathway by performing the experiment in uridine-depleted medium.
-
Co-treat the cells with this compound and an inhibitor of the pyrimidine salvage pathway, such as dipyridamole, which blocks nucleoside transporters.[7] This combination has been shown to be synergistic in some AML cell lines.
-
-
-
Possible Cause 2: Insufficient treatment duration.
-
Troubleshooting: Some cell lines, particularly those with a longer doubling time, may require a longer exposure to this compound to exhibit a significant reduction in viability. Extend the treatment duration (e.g., from 3 to 6 days) and assess cell viability at multiple time points.
-
-
Possible Cause 3: Incorrect dosage.
-
Troubleshooting: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. Refer to the data tables below for reported IC50/EC50 values in various cell lines.
-
Problem 2: The rescue experiment with uridine does not reverse the effect of this compound.
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Possible Cause 1: Off-target effects.
-
Troubleshooting: While this compound is a highly specific inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Lower the concentration of this compound to a level closer to the IC50 and repeat the rescue experiment.
-
-
Possible Cause 2: Insufficient uridine concentration.
-
Troubleshooting: Ensure that the concentration of uridine is sufficient to rescue the cells. A common starting concentration is 100 µM. It may be necessary to titrate the uridine concentration.
-
-
Possible Cause 3: Uridine transporter issues.
-
Troubleshooting: Confirm that the cells express functional uridine transporters.
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Apoptosis Assays
Problem 3: No significant increase in apoptosis is observed after this compound treatment.
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Possible Cause 1: Cell line is undergoing cell cycle arrest instead of apoptosis.
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Troubleshooting: In addition to apoptosis assays (e.g., Annexin V/PI staining), perform cell cycle analysis by flow cytometry to determine if this compound induces a block at a specific phase of the cell cycle. Inhibition of DHODH can lead to S-phase arrest in some cancer cells.
-
-
Possible Cause 2: Apoptosis is a late event.
-
Troubleshooting: Perform a time-course experiment to assess apoptosis at different time points after this compound treatment.
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Western Blotting
Problem 4: Difficulty in detecting changes in DHODH protein levels after this compound treatment.
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Possible Cause 1: this compound inhibits enzyme activity, not necessarily expression.
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Troubleshooting: this compound is an enzyme inhibitor and may not directly affect the expression level of the DHODH protein. To assess the downstream effects of DHODH inhibition, probe for proteins involved in pathways affected by pyrimidine depletion, such as markers of S-phase arrest (e.g., p21) or c-Myc, which has been shown to be downregulated by other DHODH inhibitors.
-
-
Possible Cause 2: General Western blotting issues.
-
Troubleshooting: Refer to general Western blot troubleshooting guides for issues like weak or no signal, high background, or non-specific bands. Ensure proper sample preparation, protein transfer, and antibody concentrations.
-
Data Presentation
Table 1: Antiviral Activity of this compound in Various Cell Lines
| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (IAV) | A549 | VRA | 0.055 ± 0.003 | 64.25 ± 3.12 | 1104 |
| Influenza B (IBV) | A549 | VRA | 0.052 ± 0.006 | 64.25 ± 3.12 | 988 |
| Influenza A (IAV) | Calu-3 | VRA | - | 54.67 ± 3.86 | 994 |
| Influenza B (IBV) | Calu-3 | VRA | - | 54.67 ± 3.86 | 1051 |
| Influenza A (IAV) | MDCK | PRA | 0.141 ± 0.021 | 119.8 ± 6.21 | 850 |
| Influenza B (IBV) | MDCK | PRA | 0.170 ± 0.019 | 119.8 ± 6.21 | 705 |
| hCoV-OC43 | HCT-8 | FFRA | - | 78.48 ± 4.6 | > 6300 |
| hCoV-229E | MRC-5 | CPE | - | 104.80 ± 19.75 | > 4600 |
| SARS-CoV-2 | Vero E6 | VRA | - | > 500 | > 7900 |
| SARS-CoV-2 | Calu-3 | VRA | 0.076 ± 0.005 | > 125 | > 1600 |
VRA: Virus Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay. Data adapted from[5][6]
Table 2: Antiproliferative Activity of this compound in a Cancer Cell Line
| Cell Line | Assay | IC50 (µM) | Treatment Duration |
| Jurkat (Human T lymphocyte) | Hoechst 33258 dye-based fluorescence | 0.75 | 72 hours |
Data adapted from MedchemExpress product information, citing PMID: 29939742.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and control vehicle (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Western Blotting for DHODH Pathway Analysis
-
Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHODH, p21, c-Myc, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis and subsequent cellular processes.
Caption: Workflow for determining cell viability and IC50 of this compound using an MTT assay.
Caption: A logical decision tree for troubleshooting common issues in this compound experiments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Mitigating MEDS433 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MEDS433. Our aim is to help you mitigate potential cytotoxicity at high concentrations and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2][3] hDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[2][4] By inhibiting this step, this compound effectively depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis.
Q2: Why am I observing cytotoxicity at high concentrations of this compound?
A2: The cytotoxicity of this compound at high concentrations is a direct consequence of its mechanism of action. By inhibiting hDHODH, this compound leads to pyrimidine starvation.[5] While rapidly proliferating cells, such as cancer cells or virus-infected cells, are highly dependent on the de novo pathway for pyrimidines, high concentrations of this compound can also impact the viability of normal cells by severely limiting their pyrimidine supply.
Q3: What are the typical CC50 values for this compound in common cell lines?
A3: The 50% cytotoxic concentration (CC50) of this compound varies depending on the cell line. Please refer to the table below for a summary of reported CC50 values.
Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?
A4: The most effective way to counteract the cytotoxicity of this compound is to supplement your cell culture medium with pyrimidines. The addition of exogenous uridine or orotic acid can bypass the enzymatic block and replenish the pyrimidine pool, thus rescuing the cells from the cytotoxic effects.[2][6][7]
Q5: Will adding uridine or orotic acid interfere with the intended (e.g., antiviral) activity of this compound?
A5: Yes, the addition of uridine or orotic acid is expected to reverse the biological activity of this compound, including its antiviral effects.[2][6][7][8] This is a key experimental control to confirm that the observed activity is due to the specific inhibition of hDHODH.
Q6: Are there alternative strategies to reduce off-target effects?
A6: Since the primary "off-target" effect (cytotoxicity in non-target cells) is mechanistically linked to its on-target action, pyrimidine supplementation is the most direct mitigation strategy. For in vivo studies, careful dose optimization and pharmacokinetic profiling are crucial to maintain a therapeutic window that maximizes efficacy while minimizing systemic toxicity.[5]
Troubleshooting Guide
Issue: High levels of cell death observed in control (non-target) cell populations.
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high. | 1. Perform a dose-response curve to determine the optimal concentration with the best therapeutic index (Selectivity Index = CC50 / EC50). 2. Refer to the cytotoxicity data table below for guidance on the expected CC50 in your cell line. |
| Pyrimidine depletion in the culture medium. | 1. Supplement the medium with uridine or orotic acid. A starting concentration of 100-fold molar excess relative to the this compound concentration has been shown to be effective.[2] 2. Ensure your baseline medium is not deficient in pyrimidines. |
| Solvent (e.g., DMSO) toxicity. | 1. Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound to assess its contribution to cytotoxicity. 2. Minimize the final solvent concentration in your culture medium, typically keeping it below 0.1%. |
Issue: Inconsistent results or loss of this compound activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound. | 1. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C as recommended by the manufacturer.[3] 2. Avoid repeated freeze-thaw cycles. |
| Presence of exogenous pyrimidines in serum or media supplements. | 1. Be aware of the composition of your media and supplements, particularly fetal bovine serum (FBS), which can contain variable levels of nucleosides. 2. Consider using dialyzed FBS to reduce the concentration of exogenous pyrimidines. |
Data Presentation
Table 1: Summary of this compound Cytotoxicity (CC50) in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) | Reference |
| A549 | Human lung carcinoma | 64.25 ± 3.12 | [2] |
| Calu-3 | Human lung adenocarcinoma | 54.67 ± 3.86 | [2] |
| >125 | [9] | ||
| MDCK | Madin-Darby Canine Kidney | 119.8 ± 6.21 | [2] |
| HCT-8 | Human ileocecal adenocarcinoma | 78.48 ± 4.6 | [7] |
| MRC5 | Human fetal lung fibroblast | 104.80 ± 19.75 | [7] |
| Vero E6 | African green monkey kidney | >500 | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a period relevant to your experimental endpoint (e.g., 48-72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the results against the log of the this compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
Protocol 2: Reversal of this compound Cytotoxicity with Uridine Supplementation
Objective: To confirm that the cytotoxicity of this compound is mechanism-specific by rescuing cells with exogenous uridine.
Materials:
-
Same materials as in Protocol 1
-
Uridine stock solution
Methodology:
-
Follow steps 1 and 2 of Protocol 1.
-
Prepare a second set of serial dilutions of this compound in complete culture medium that is also supplemented with a fixed concentration of uridine (e.g., 100 µM).
-
Treat the cells with the this compound dilutions with and without uridine supplementation. Include appropriate controls (no treatment, vehicle, uridine only).
-
Follow steps 4-9 of Protocol 1.
-
Compare the dose-response curves. A rightward shift in the cytotoxicity curve in the presence of uridine indicates a reversal of the this compound effect.
Mandatory Visualizations
References
- 1. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Validate User [ashpublications.org]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to hDHODH Inhibitors: MEDS433 vs. Brequinar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of human dihydroorotate dehydrogenase (hDHODH): MEDS433, a novel inhibitor, and brequinar, a well-established benchmark. This analysis is supported by experimental data on their inhibitory potency, antiviral efficacy, and mechanisms of action.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO).[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[4][5] Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for pyrimidines, making hDHODH an attractive therapeutic target for anticancer, immunosuppressive, and antiviral agents.[5][6][7]
Brequinar (DuP-785) is a potent and selective hDHODH inhibitor developed in the 1980s.[8] It has been investigated for its anticancer and immunosuppressive properties but has faced challenges due to a narrow therapeutic window.[8] this compound is a newer small molecule inhibitor, designed based on the scaffold of brequinar, that has demonstrated potent hDHODH inhibition and broad-spectrum antiviral activity.[1][9]
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory and antiviral activities of this compound and brequinar.
Table 1: hDHODH Enzymatic Inhibition
| Compound | IC50 (nM) |
| This compound | 1.2[1][9][10] |
| Brequinar | ~20[11], 5.2[12], 81-97 (Standard)[13] |
IC50: Half-maximal inhibitory concentration.
Table 2: Antiviral Efficacy (EC50 in µM)
| Virus Strain | Cell Line | This compound (EC50 µM) | Brequinar (EC50 µM) | Reference |
| Influenza A (IAV) | A549 | 0.064 ± 0.01 | 0.495 ± 0.027 | [1] |
| MDCK | 0.141 ± 0.021 | 0.780 ± 0.012 | [1] | |
| Influenza B (IBV) | A549 | 0.065 ± 0.005 | 0.273 ± 0.014 | [1] |
| MDCK | 0.170 ± 0.019 | 1.07 ± 0.07 | [1] | |
| SARS-CoV-2 | Vero E6 | 0.063 ± 0.002 | 0.200 ± 0.01 | [9] |
| Calu-3 | 0.077 ± 0.003 | 0.214 ± 0.002 | [9] | |
| hCoV-229E | - | - | 0.0427 ± 0.003 | [9] |
| hCoV-OC43 | - | 0.021 ± 0.002 | 0.022 ± 0.003 | [9] |
| RSV-A and RSV-B | - | One-digit nM range | - | [14] |
EC50: Half-maximal effective concentration.
The data clearly indicates that this compound is a more potent inhibitor of the hDHODH enzyme in vitro compared to brequinar.[1][9] This higher enzymatic potency translates to superior antiviral activity against several respiratory viruses, including Influenza A and B viruses and SARS-CoV-2, where this compound consistently shows lower EC50 values than brequinar.[1][9]
Mechanism of Action
Both this compound and brequinar exert their primary effect by inhibiting hDHODH, thereby depleting the intracellular pool of pyrimidines necessary for viral replication.[1][6][14] This mechanism has been confirmed by rescue experiments where the antiviral effects of both inhibitors are reversed by the addition of exogenous uridine or orotate, which bypasses the enzymatic block.[1][9][15]
Interestingly, this compound has been shown to possess a secondary antiviral mechanism. It stimulates the secretion of IFN-β and IFN-λ1, which in turn induces the expression of Interferon-Stimulated Genes (ISGs) with known antiviral properties, such as IFI6, IFITM1, and IRF7.[14] This dual action of directly inhibiting viral genome synthesis and inducing a host antiviral state may contribute to its superior potency.[14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols used in the evaluation of this compound and brequinar.
hDHODH Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant hDHODH.
Principle: The activity of hDHODH is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is measured by the decrease in absorbance at 600 nm.[3][5][16]
Protocol Outline:
-
Preparation: Recombinant hDHODH enzyme is diluted in an appropriate buffer (e.g., Tris-buffer, pH 8.0) containing cofactors like Coenzyme Q10.[3][5]
-
Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the test inhibitor (e.g., this compound, brequinar) or DMSO (vehicle control) for a set period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C or room temperature).[3][5]
-
Reaction Initiation: The enzymatic reaction is started by adding a mixture containing the substrate (dihydroorotate) and the electron acceptor (DCIP).[3]
-
Measurement: The decrease in absorbance at 600 nm is measured kinetically over time using a microplate spectrophotometer.[3]
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curve. The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control, and the IC50 value is calculated using non-linear regression analysis.
Virus Yield Reduction Assay (VRA)
This cell-based assay quantifies the antiviral activity of a compound by measuring the amount of infectious virus produced by treated cells compared to untreated controls.
Principle: Cells are infected with a virus and simultaneously treated with the inhibitor. After an incubation period that allows for multiple rounds of viral replication, the amount of new infectious virus particles released into the cell supernatant is titrated, typically by a plaque assay.
Protocol Outline:
-
Cell Seeding: Plate a suitable host cell line (e.g., A549, Vero E6, MDCK) in multi-well plates and grow to confluence.[1][9]
-
Treatment and Infection: Pre-treat cell monolayers with increasing concentrations of the inhibitor or DMSO for 1 hour. Then, infect the cells with the virus at a specific multiplicity of infection (MOI). The inhibitor is maintained in the culture medium throughout the experiment.[1][9][17]
-
Incubation: Incubate the infected plates for a period sufficient for viral replication (e.g., 48 hours).[1][9]
-
Supernatant Harvest: Collect the cell supernatants, which contain the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants using a plaque assay on fresh cell monolayers. This involves infecting cells with serial dilutions of the supernatant and counting the resulting plaques (localized areas of cell death) after a few days.[1][9]
-
Data Analysis: The viral titers (Plaque Forming Units per mL, PFU/mL) are calculated. The EC50 and EC90 values—the concentrations of the compound that reduce the viral yield by 50% and 90%, respectively—are determined by comparing the titers from treated and untreated samples.[1][9]
Cell Proliferation / Viability Assay
These assays are essential to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cytotoxicity.
Principle: The metabolic activity or number of viable cells is measured after treatment with the compound. Common methods include the CCK-8 assay or CellTiter-Glo Luminescent Cell Viability Assay.[18][19][20]
Protocol Outline:
-
Cell Seeding: Plate cells in 96-well plates.[18]
-
Treatment: Treat cells with a range of concentrations of the test compound.
-
Incubation: Incubate for a relevant period (e.g., 48-96 hours).[21]
-
Measurement: Add the assay reagent (e.g., CCK-8, CellTiter-Glo) and measure the resulting signal (absorbance or luminescence) with a plate reader.[18][19]
-
Data Analysis: The signal is proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI = CC50/EC50) is often used to represent the therapeutic window of an antiviral compound.
Conclusion
Both this compound and brequinar are potent inhibitors of hDHODH, a validated target for host-directed antiviral therapy. The available data indicates that this compound is a more potent enzymatic inhibitor than brequinar. This enhanced potency is reflected in its superior in vitro efficacy against a range of respiratory viruses. Furthermore, this compound possesses a dual mechanism of action, not only depleting pyrimidines to halt viral genome synthesis but also stimulating the host's innate interferon response.[14] These characteristics identify this compound as a highly promising candidate for the development of new broad-spectrum antiviral therapies. Brequinar remains a critical tool and benchmark compound in hDHODH research, but its narrower therapeutic range has limited its clinical progression for some indications.[8][22] Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 8. Brequinar - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The New Generation h DHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Mechanism of MEDS433: A Uridine Rescue Comparison Guide
This guide provides a comprehensive comparison and validation of the mechanism of action for MEDS433, a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). We will explore the critical role of the uridine rescue assay in confirming that the antiproliferative and antiviral effects of this compound are a direct result of its targeted inhibition of the de novo pyrimidine synthesis pathway. Experimental data is presented to compare this compound's potency and on-target activity against other known DHODH inhibitors.
Introduction to this compound and DHODH Inhibition
This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key mitochondrial enzyme.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO).[2][4][5] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for RNA and DNA.[6] Rapidly proliferating cells, such as cancer cells or virus-infected cells, have a high demand for pyrimidines, making DHODH an attractive therapeutic target.[4][5]
This compound has demonstrated potent antiviral activity against a broad range of viruses, including influenza, respiratory syncytial virus (RSV), and SARS-CoV-2, at low nanomolar concentrations.[1][2][7] The central hypothesis is that this compound exerts its effects by starving cells of essential pyrimidines. To validate this specific mechanism, a uridine rescue experiment is the gold standard. If the biological effects of this compound are reversed by supplying uridine—a downstream product that bypasses the DHODH-catalyzed step—it provides strong evidence of on-target activity.
The Pyrimidine Biosynthesis Pathway and Uridine Rescue
The following diagram illustrates the de novo pyrimidine synthesis pathway, the specific point of inhibition by this compound, and how the addition of exogenous uridine circumvents this enzymatic block to restore pyrimidine pools.
Comparative Performance Data
The potency of this compound is highlighted by its low nanomolar IC50 value for hDHODH enzyme inhibition. The subsequent tables summarize the compound's antiviral efficacy and demonstrate the successful reversal of this activity upon the addition of uridine, confirming its on-target mechanism.
Table 1: Comparative Potency of DHODH Inhibitors
| Compound | Target | IC50 (nM) | Primary Indication(s) |
| This compound | hDHODH | 1.2 [3][8] | Antiviral, AML (investigational) |
| Brequinar | hDHODH | 5.2[9] | Antiviral, Anticancer (investigational) |
| ASLAN003 | hDHODH | 35[9] | AML (investigational) |
| Leflunomide | hDHODH | 2,500[9] | Rheumatoid Arthritis[6] |
| Teriflunomide | hDHODH | ~13,000 (EC50)[10] | Multiple Sclerosis[6] |
Table 2: Uridine Rescue of this compound Antiviral Activity against SARS-CoV-2
This table presents data on the antiviral efficacy (EC50) of this compound against SARS-CoV-2 in two different cell lines and shows how the addition of uridine reverses the drug's effect, indicated by the loss of measurable efficacy.
| Cell Line | Treatment | EC50 (µM) | Fold Change in Activity |
| Vero E6 | This compound alone | 0.063 | - |
| This compound + 100 µM Uridine | > 10 (Inactive) | > 158x decrease | |
| Calu-3 | This compound alone | 0.076 | - |
| This compound + 100 µM Uridine | > 10 (Inactive) | > 131x decrease |
Data synthesized from studies confirming this compound's antiviral activity is reversed by exogenous uridine.[7][8]
Experimental Protocols
Protocol: Uridine Rescue in a Cell Viability Assay
This protocol provides a generalized method for validating the on-target activity of this compound by measuring the rescue of cell viability in the presence of uridine.
1. Materials:
-
Cell line of interest (e.g., A549, THP-1, or other rapidly dividing cells)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound stock solution (in DMSO)
-
Uridine stock solution (in sterile water or PBS)[11]
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo)[11][12][13]
-
Plate reader (spectrophotometer or luminometer)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. For each this compound concentration, prepare two sets of wells: one for this compound alone and one for the uridine rescue condition.
-
Treatment Application:
-
This compound Alone: Add the this compound dilutions to the first set of wells.
-
Rescue Condition: Add the same this compound dilutions to the second set of wells, immediately followed by the addition of uridine to a final concentration of 50-100 µM.[11][14]
-
Controls: Include wells for untreated cells (vehicle control, e.g., DMSO) and cells treated with uridine alone to control for any effects of uridine on cell growth.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[2][14]
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the dose-response curves for this compound with and without uridine to visualize the rescue effect.
Experimental Workflow Diagram
The following diagram outlines the key steps of the uridine rescue assay.
Logical Framework for Mechanism Validation
The uridine rescue experiment is based on a clear logical premise. The diagram below illustrates how the outcome of the experiment validates the hypothesis that this compound's activity is dependent on DHODH inhibition.
Conclusion
References
- 1. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. The New Generation h DHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abmole.com [abmole.com]
- 10. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Uridine Inhibits Hepatocellular Carcinoma Cell Development by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of antiproliferative agents using a cell-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Orotic Acid Rescue Experiments Confirm MEDS433 as a Potent and Specific Inhibitor of Dihydroorotate Dehydrogenase (hDHODH)
For Immediate Release
This guide provides a comparative analysis of MEDS433, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), with other alternatives. Experimental data from orotic acid rescue experiments are presented to unequivocally demonstrate that this compound's mechanism of action is the specific inhibition of de novo pyrimidine biosynthesis. This document is intended for researchers, scientists, and drug development professionals working in antiviral and anticancer therapies.
Introduction
This compound is a potent small molecule inhibitor of hDHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotide precursors required for DNA and RNA replication.[3] Rapidly proliferating cells, such as cancer cells and virus-infected cells, are highly dependent on this pathway, making hDHODH an attractive therapeutic target.[4][5] Orotic acid rescue experiments are a definitive method to validate that the cellular effects of a compound are due to the inhibition of hDHODH. By providing the product of the enzymatic reaction, orotic acid, downstream of the inhibited step, the phenotypic effects of the inhibitor should be reversed.[4]
Comparative Performance of this compound
This compound has demonstrated potent activity against a range of viruses by inhibiting hDHODH.[1][2] Its performance has been compared to other known hDHODH inhibitors, such as brequinar.
| Inhibitor | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Influenza A (IAV) | A549 | 0.064 ± 0.01 | [2] |
| Brequinar | Influenza A (IAV) | A549 | 0.495 ± 0.027 | [2] |
| This compound | Influenza B (IBV) | A549 | 0.065 ± 0.005 | [2] |
| Brequinar | Influenza B (IBV) | A549 | 0.273 ± 0.014 | [2] |
| This compound | SARS-CoV-2 | Vero E6 | ~0.063 | [1] |
| Brequinar | SARS-CoV-2 | Vero E6 | 0.200 ± 0.01 | [1] |
| This compound | SARS-CoV-2 | Calu-3 | ~0.078 | [1] |
| Brequinar | SARS-CoV-2 | Calu-3 | 0.214 ± 0.002 | [1] |
Orotic Acid Rescue Confirms hDHODH as the Target of this compound
The specific targeting of hDHODH by this compound has been confirmed through orotic acid rescue experiments. The antiviral activity of this compound is reversed in a dose-dependent manner by the addition of exogenous orotic acid, the product of the hDHODH-catalyzed reaction.[2][6] Conversely, the addition of dihydroorotic acid, the substrate of hDHODH, does not rescue the antiviral effect, confirming that the inhibition occurs at the level of hDHODH.[2][3]
For instance, in studies with Influenza A virus (IAV), the anti-IAV activity of this compound was significantly reversed by orotic acid at concentrations 100-fold that of this compound.[3] In contrast, dihydroorotic acid, even at a 2000-fold excess, did not diminish the antiviral activity of this compound.[7] Similar results were observed in cells infected with SARS-CoV-2, where orotic acid, but not dihydroorotic acid, reversed the antiviral effects of this compound.[3]
Experimental Protocols
Orotic Acid Rescue Assay
This protocol is a generalized procedure based on methodologies described in the cited literature.[2][3]
-
Cell Culture and Infection:
-
Seed appropriate host cells (e.g., A549, MDCK, Vero E6) in 24-well plates and grow to confluence.
-
Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI) or plaque-forming units (PFU) per well.
-
-
Compound and Metabolite Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of orotic acid and dihydroorotic acid in an appropriate buffer.
-
Treat the infected cells with a fixed concentration of this compound (typically at or above the EC90) in the presence of increasing concentrations of orotic acid or dihydroorotic acid. A vehicle control (e.g., DMSO) and a this compound-only control should be included.
-
-
Incubation:
-
Incubate the treated, infected cells for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48 hours).
-
-
Quantification of Viral Replication:
-
Viral replication can be quantified using various methods:
-
Plaque Reduction Assay (PRA): After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count viral plaques. The percentage of plaque reduction relative to the vehicle control is calculated.[2]
-
Virus Yield Reduction Assay (VYRA): The supernatant from the infected cells is collected, and the viral titer is determined by plaque assay on fresh cell monolayers.[2]
-
-
-
Data Analysis:
-
The percentage of viral inhibition for each treatment condition is calculated relative to the vehicle control. The reversal of the antiviral effect by orotic acid or dihydroorotic acid is then determined by comparing to the this compound-only control.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and the experimental workflow for the orotic acid rescue experiment.
References
- 1. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The New Generation h DHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
MEDS433: A Potent Host-Targeting Antiviral with Broad-Spectrum Activity
A comparative analysis of the antiviral efficacy of MEDS433, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), across various cell lines demonstrates its potential as a broad-spectrum antiviral agent. By targeting a key enzyme in the host's de novo pyrimidine biosynthesis pathway, this compound effectively hinders the replication of a range of RNA viruses.
This compound is a novel small molecule inhibitor of the human dihydroorotate dehydrogenase (hDHODH), a critical cellular enzyme for the de novo synthesis of pyrimidines.[1][2] This mechanism of action makes it a host-targeting antiviral (HTA), an approach that may offer a higher genetic barrier to resistance compared to direct-acting antivirals (DAAs).[1][3] Experimental data confirms the potent antiviral activity of this compound against several respiratory viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses (IAV and IBV), and various human coronaviruses.[1][4][5]
Comparative Antiviral Activity
The antiviral efficacy of this compound has been evaluated in multiple cell lines against a panel of viruses. The half-maximal effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) values are summarized below, alongside data for the known hDHODH inhibitor, brequinar, for comparison.
| Virus | Cell Line | Compound | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A Virus (IAV) | MDCK | This compound | 0.141 ± 0.021 | 0.256 ± 0.052 | >100 (MDCK) | >709 |
| A549 | This compound | Not specified | Not specified | Not specified | Not specified | |
| Influenza B Virus (IBV) | MDCK | This compound | 0.170 ± 0.019 | 0.330 ± 0.013 | >100 (MDCK) | >588 |
| hCoV-OC43 | HCT-8 | This compound | 0.012 ± 0.003 | 0.044 ± 0.021 | 78.48 ± 4.60 | 6329 |
| HCT-8 | Brequinar | 0.022 ± 0.003 | Not specified | Not specified | Not specified | |
| hCoV-229E | MRC5 | This compound | 0.022 ± 0.003 | 0.288 ± 0.040 | 104.80 ± 19.75 | >4600 |
| MRC5 | Brequinar | 0.0427 ± 0.003 | Not specified | Not specified | Not specified | |
| SARS-CoV-2 | Vero E6 | This compound | Not specified | Not specified | Not specified | Not specified |
| Calu-3 | This compound | Not specified | Not specified | Not specified | Not specified | |
| RSV-A and RSV-B | Not specified | This compound | one-digit nanomolar | Not specified | Not specified | Not specified |
Data sourced from multiple studies.[1][4][5] The specific cell line for RSV was not detailed in the available abstracts.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of hDHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This inhibition depletes the intracellular pool of pyrimidines, which are essential for viral RNA synthesis.[1] The antiviral effect of this compound can be reversed by the addition of exogenous uridine or orotic acid, confirming its specific targeting of this pathway.[1][5]
In the case of RSV, a secondary antiviral mechanism has been identified. This compound was found to stimulate the secretion of IFN-β and IFN-λ1, which in turn induces the expression of interferon-stimulated genes (ISGs) with known antiviral properties, such as IFI6, IFITM1, and IRF7.[4]
Figure 1: Primary mechanism of action of this compound.
Figure 2: Secondary antiviral mechanism of this compound against RSV.
Experimental Protocols
The antiviral activity and cytotoxicity of this compound were determined using established cell-based assays.
Cell Lines and Viruses:
-
Cell Lines: Madin-Darby Canine Kidney (MDCK), human lung adenocarcinoma (A549), human colorectal adenocarcinoma (HCT-8), human embryonic lung fibroblast (MRC5), African green monkey kidney (Vero E6), and human lung epithelial (Calu-3) cells were used.[1][5] Primary human small airway epithelial cells were also used for RSV experiments.[4]
-
Viruses: Influenza A and B viruses, human coronavirus strains OC43 and 229E, SARS-CoV-2, and Respiratory Syncytial Virus (RSV) strains A and B were investigated.[1][4][5]
Antiviral Activity Assays:
-
Plaque Reduction Assay (PRA): This assay was used for IAV and IBV in MDCK cells and for SARS-CoV-2 in Vero E6 cells.[1][6] Cell monolayers were infected with a known number of plaque-forming units (PFU) and treated with varying concentrations of this compound.[1] After an incubation period, the cells were fixed and stained to visualize and count viral plaques. The EC50 and EC90 values were calculated as the drug concentrations that inhibited plaque formation by 50% and 90%, respectively.[1][3]
-
Virus Yield Reduction Assay (VRA): This method was employed in A549 cells for IAV.[1] Infected cells were treated with the compound, and after incubation, the supernatant containing progeny virions was collected and titrated on susceptible cells (e.g., MDCK) to determine the viral titer.[3]
-
Focus Forming Reduction Assay (FFRA): Used for hCoV-OC43, this assay involves immunostaining for a viral protein (e.g., nucleocapsid) to detect infected cells, which appear as foci.[5][7]
-
Cell Viability Assay for Viral Cytopathic Effect (CPE): For hCoV-229E, which causes a clear cytopathic effect, cell viability was measured using assays like CellTiter-Glo as a surrogate for viral replication.[5]
Cytotoxicity Assay: The cytotoxicity of this compound was assessed in uninfected cell lines to determine the CC50 value.[5] Assays such as the MTT method or CellTiter-Glo Luminescent assay were used to measure cell viability after treatment with a range of compound concentrations.[7]
Figure 3: Generalized workflow for antiviral assays.
Conclusion
This compound demonstrates potent, broad-spectrum antiviral activity in vitro against several clinically significant respiratory viruses. Its host-targeting mechanism, by inhibiting the de novo pyrimidine biosynthesis pathway, presents a promising strategy for antiviral drug development. Furthermore, the dual mechanism of action observed against RSV, involving both metabolic inhibition and immune stimulation, enhances its therapeutic potential. The high selectivity indices observed indicate a favorable safety profile in the tested cell lines. Further development and in vivo studies are warranted to explore the full potential of this compound as a novel antiviral agent.
References
- 1. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
MEDS433 Demonstrates Superior Selectivity Over Other hDHODH Inhibitors in Antiviral Screening
A comprehensive analysis of preclinical data reveals that MEDS433, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), exhibits a significantly higher selectivity index against a range of viruses compared to other inhibitors of the same class, including Brequinar, Leflunomide, and Teriflunomide. This superior selectivity profile suggests a wider therapeutic window for this compound in the development of host-targeting antiviral therapies.
Researchers and drug development professionals are increasingly focusing on host-targeting antivirals as a strategy to combat a broad spectrum of viral infections and overcome the challenge of drug resistance. One key target in this approach is the hDHODH enzyme, which is crucial for the de novo biosynthesis of pyrimidines, essential building blocks for viral replication.[1] By inhibiting this enzyme, compounds can effectively starve the virus of the necessary components for its proliferation.
This compound is a potent hDHODH inhibitor with an IC50 of 1.2 nM.[2] Its mechanism of action involves blocking the de novo pyrimidine biosynthesis pathway, thereby exerting broad-spectrum antiviral activity.[3][4]
Comparative Selectivity Index of hDHODH Inhibitors
The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical parameter in drug development, indicating the margin of safety of a compound. A higher SI value suggests that the compound is more effective at inhibiting the virus at concentrations that are not toxic to host cells.
The following table summarizes the available data on the selectivity indices of this compound and other notable hDHODH inhibitors against various viruses.
| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | Vero E6 | >0.063 | >500 | >7900 |
| SARS-CoV-2 | Calu-3 | >0.078 | >125 | >1600 | |
| Influenza A Virus (IAV) | A549 | 0.064 | 64.25 | 1004 | |
| Influenza B Virus (IBV) | A549 | 0.065 | 64.25 | 988 | |
| Influenza A Virus (IAV) | Calu-3 | 0.055 | 54.67 | 994 | |
| Influenza B Virus (IBV) | Calu-3 | 0.052 | 54.67 | 1051 | |
| Brequinar | SARS-CoV-2 | Vero E6 | 0.200 | Not Reported | Not Reported |
| SARS-CoV-2 | Calu-3 | 0.214 | Not Reported | Not Reported | |
| Influenza A Virus (IAV) | A549 | 0.495 | Not Reported | Not Reported | |
| Influenza B Virus (IBV) | A549 | 0.273 | Not Reported | Not Reported | |
| Leflunomide | SARS-CoV-2 | Vero | 16.49 | 54.80 | 3.32 |
| Teriflunomide | SARS-CoV-2 | Vero | 15.22 | >100 | >6.57 |
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Antiviral Activity Assay (Virus Yield Reduction Assay / Plaque Reduction Assay)
-
Cell Seeding: Host cells (e.g., Vero E6, A549, Calu-3, MDCK) are seeded in 24- or 96-well plates and allowed to form a monolayer.
-
Compound Treatment: Cells are pre-treated with serial dilutions of the test compound (e.g., this compound, Brequinar) for 1 hour.
-
Viral Infection: The cell monolayers are then infected with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (typically 48-72 hours).
-
Quantification:
-
Virus Yield Reduction Assay (VYRA): The supernatant containing the progeny virus is collected, and the viral titer is determined by plaque assay on fresh cell monolayers.
-
Plaque Reduction Assay (PRA): After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.
-
-
EC50 Determination: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Determination: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Selectivity Index (SI) Calculation
The selectivity index is calculated using the following formula: SI = CC50 / EC50
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by hDHODH inhibitors.
Caption: Experimental workflow for determining the selectivity index of an antiviral compound.
References
- 1. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro evaluation of the activity of teriflunomide against SARS-CoV-2 and the human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
MEDS433: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase (hDHODH)
A comparative guide to the enzymatic activity of MEDS433 versus established hDHODH inhibitors, Brequinar and Teriflunomide.
This guide provides a detailed comparison of the inhibitory effects of this compound on human dihydroorotate dehydrogenase (hDHODH) enzymatic activity against two well-established inhibitors, Brequinar and Teriflunomide. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and antiviral drug discovery.
Introduction to hDHODH and its Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis.[1] In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is high, making hDHODH a compelling therapeutic target.[1] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and suppression of proliferation.[2]
Comparative Analysis of hDHODH Inhibitors
This compound is a novel and potent inhibitor of hDHODH.[3] This section compares its in vitro efficacy with Brequinar, a potent and well-characterized hDHODH inhibitor, and Teriflunomide, an FDA-approved drug for the treatment of multiple sclerosis that also targets hDHODH.[2][4][5]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Brequinar, and Teriflunomide against human hDHODH. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | Human DHODH | 1.2 | [3] |
| Brequinar | Human DHODH | 1.8 - 20 | [6] |
| Teriflunomide | Human DHODH | ~773 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the method of validation, the following diagrams illustrate the relevant biological pathway and the experimental workflow for assessing hDHODH inhibition.
Caption: De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition.
The diagram above illustrates the key steps in the de novo pyrimidine biosynthesis pathway. The enzyme hDHODH, which converts dihydroorotate to orotate, is the target of this compound, Brequinar, and Teriflunomide.
Caption: Experimental Workflow for hDHODH Enzymatic Activity Assay.
The workflow diagram outlines the key steps of the DCIP-based spectrophotometric assay used to determine the inhibitory activity of compounds against hDHODH.
Experimental Protocols
The following is a detailed protocol for the hDHODH enzymatic activity assay, a common method for validating the effect of inhibitors like this compound.
Spectrophotometric Assay for hDHODH Inhibition using DCIP
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor. The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to hDHODH activity.
Materials:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compounds (this compound, Brequinar, Teriflunomide)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of DHO (e.g., 100 mM in DMSO), CoQ10 (e.g., 10 mM in DMSO), and DCIP (e.g., 2.5 mM in Assay Buffer).
-
Dilute recombinant hDHODH in Assay Buffer to the desired working concentration (e.g., 5-20 nM).
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 178 µL of the diluted hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Prepare a reaction mix containing DHO, CoQ10, and DCIP in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200-500 µM DHO, 50-100 µM CoQ10, and 50-120 µM DCIP.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates of the wells with test compounds to the rate of the DMSO control (representing 100% enzyme activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Conclusion
The experimental data demonstrates that this compound is a highly potent inhibitor of hDHODH, with an IC50 value in the low nanomolar range.[3] Its potency is comparable to or greater than that of Brequinar and significantly surpasses that of Teriflunomide. This positions this compound as a promising candidate for further investigation in therapeutic areas where hDHODH inhibition is a validated strategy. The provided experimental protocol offers a robust method for researchers to independently validate these findings and explore the activity of other potential hDHODH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. tga.gov.au [tga.gov.au]
- 6. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative study of MEDS433 in different viral infection models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral agent MEDS433 against other alternatives in various viral infection models. The information is supported by experimental data to objectively evaluate its performance.
Executive Summary
This compound is a novel, potent inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme, a critical component in the de novo pyrimidine biosynthesis pathway. By targeting this host-cell enzyme, this compound effectively disrupts the replication of a broad range of viruses that rely on an ample supply of pyrimidines for their genomic and messenger RNA synthesis. This host-targeting mechanism presents a high barrier to the development of viral resistance. Experimental data demonstrates this compound's efficacy against several significant human pathogens, including Respiratory Syncytial Virus (RSV), human coronaviruses (including SARS-CoV-2), and influenza A and B viruses. Furthermore, in the context of RSV, this compound exhibits a secondary antiviral mechanism by inducing the expression of antiviral Interferon-Stimulated Genes (ISGs).
Data Presentation: Comparative Antiviral Activity
The following tables summarize the half-maximal effective concentration (EC50) and, where available, the 90% effective concentration (EC90) of this compound and its comparators against various viruses in different cell lines.
Table 1: Antiviral Activity of this compound and Comparators against Coronaviruses
| Virus | Cell Line | Compound | EC50 (µM) | EC90 (µM) |
| SARS-CoV-2 | Vero E6 | This compound | 0.063 | 0.224 |
| SARS-CoV-2 | Calu-3 | This compound | 0.076 ± 0.005 | 0.513 ± 0.016 |
| SARS-CoV-2 | Vero E6 | Brequinar | 0.200 ± 0.01 | - |
| SARS-CoV-2 | Calu-3 | Brequinar | 0.214 ± 0.002 | - |
| hCoV-OC43 | - | This compound | 0.023 ± 0.002 | 0.051 ± 0.004 |
| hCoV-OC43 | - | Remdesivir | 0.147 ± 0.034 | - |
| hCoV-229E | - | This compound | 0.035 ± 0.004 | 0.079 ± 0.006 |
| hCoV-229E | - | Remdesivir | 0.0348 ± 0.005 | - |
Table 2: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)
| Virus Strain | Cell Line | Compound | EC50 (nM) |
| RSV-A | HEp-2 | This compound | one-digit nanomolar range |
| RSV-B | HEp-2 | This compound | one-digit nanomolar range |
Table 3: Antiviral Activity of this compound and Brequinar against Influenza Viruses
| Virus | Cell Line | Compound | EC50 (µM) | EC90 (µM) |
| Influenza A (IAV) | A549 | This compound | 0.064 ± 0.01 | 0.264 ± 0.002 |
| Influenza B (IBV) | A549 | This compound | 0.065 ± 0.005 | 0.365 ± 0.09 |
| Influenza A (IAV) | Calu-3 | This compound | 0.055 ± 0.003 | 0.675 ± 0.05 |
| Influenza B (IBV) | Calu-3 | This compound | 0.052 ± 0.006 | 0.807 ± 0.08 |
| Influenza A (IAV) | MDCK | Brequinar | - | - |
| Influenza B (IBV) | MDCK | Brequinar | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Plaque Reduction Assay (PRA)
This assay is a standard method to determine the infectivity of a lytic virus and to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Host cell line appropriate for the virus (e.g., HEp-2 for RSV, Vero E6 for SARS-CoV-2, MDCK for influenza).
-
Cell culture medium (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS).
-
Virus stock of known titer.
-
Test compound (this compound or comparator) at various concentrations.
-
Overlay medium (e.g., containing methylcellulose or agarose).
-
Fixative solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
-
Phosphate-Buffered Saline (PBS).
-
6-well or 12-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the compound dilutions to the respective wells. Include a "no-drug" virus control and a "no-virus" cell control.
-
Infect the cells with a known amount of virus (e.g., 50-100 plaque-forming units [PFU] per well).
-
-
Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.
-
Overlay Application:
-
Aspirate the virus inoculum.
-
Add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution.
-
Stain the cell monolayer with the staining solution. Viable cells will be stained, while plaques (areas of cell death) will appear as clear zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Virus Yield Reduction Assay (VYRA)
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Host cell line appropriate for the virus (e.g., A549 for influenza and RSV, Calu-3 for SARS-CoV-2).
-
Cell culture medium.
-
FBS.
-
Virus stock.
-
Test compound (this compound or comparator) at various concentrations.
-
PBS.
-
24-well or 48-well cell culture plates.
-
Apparatus for virus titration (e.g., for plaque assay or TCID50 assay).
Procedure:
-
Cell Seeding: Seed host cells in culture plates and grow to confluency.
-
Compound Treatment and Infection:
-
Treat the cell monolayers with serial dilutions of the test compound for a specified period before infection (e.g., 1 hour).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
-
Incubation: Incubate the infected cells in the presence of the compound for a full replication cycle (e.g., 24-72 hours).
-
Harvesting Progeny Virus: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virions.
-
Virus Titeration: Determine the titer of the infectious virus in the harvested supernatants using a standard method such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
-
Data Analysis:
-
Compare the virus titers from the compound-treated wells to the untreated virus control.
-
Calculate the reduction in virus yield for each compound concentration.
-
Determine the EC50 and EC90 values, representing the compound concentrations that reduce the virus yield by 50% and 90%, respectively.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits viral replication by blocking the host hDHODH enzyme.
Caption: Dual antiviral mechanisms of this compound against RSV.
Caption: General experimental workflow for a Plaque Reduction Assay.
Safety Operating Guide
Standard Operating Procedure: Disposal of MEDS433 and Novel Research Compounds
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide clear, procedural guidance for the safe and compliant disposal of the novel research compound MEDS433 and other investigational chemicals for which a specific Safety Data Sheet (SDS) may not be available. This document aims to be a primary resource for ensuring laboratory safety and proper chemical handling.
Immediate Safety and Hazard Assessment
Given that this compound is a novel bioactive small molecule, comprehensive hazard information is not yet publicly available. Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance.
Core Principle: Treat all unknown or novel compounds as hazardous until proven otherwise.
Experimental Protocol: Initial Handling and Waste Generation
-
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Containment: Handle the compound in a chemical fume hood to minimize inhalation exposure.
-
Waste Minimization: Purchase and prepare only the necessary quantities of this compound for your experiments to reduce the volume of waste generated.[1]
Waste Characterization and Segregation
Proper disposal begins with accurate characterization of the waste stream. Since specific reactivity data for this compound is unavailable, characterization must be based on its known properties and any solvents or materials it has been mixed with.
-
Solid Waste: Unused or expired solid this compound powder should be collected as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound are to be characterized by their solvent. For example, a solution of this compound in DMSO is considered a flammable and hazardous liquid waste.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, and empty containers, must be disposed of as hazardous solid waste.[2][3]
Segregation Protocol:
-
Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[4][5]
-
Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Aqueous solutions containing this compound should not be disposed of down the drain.[4][6]
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe accumulation and disposal of this compound waste.
Step 1: Container Selection
-
Select a waste container that is in good condition, leak-proof, and has a secure screw-top cap.[2]
-
The container material must be compatible with the waste. For this compound dissolved in common organic solvents like DMSO, a high-density polyethylene (HDPE) or glass container is appropriate.[7] Plastic containers are often preferred to minimize the risk of breakage.[1][6]
-
Ensure the container has at least one inch of headspace to allow for expansion.[5]
Step 2: Labeling the Waste Container
-
Immediately label the waste container using your institution's hazardous waste tag.[6][8]
-
The label must include the following information:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][6]
-
For mixtures, list all constituents and their approximate percentages.[6]
-
The date when waste was first added to the container (accumulation start date).[6]
-
The name and contact information of the Principal Investigator.[6]
-
The laboratory room number.[6]
-
Check the appropriate hazard pictograms (e.g., flammable, toxic).[6]
Step 3: Waste Accumulation and Storage
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[1][5]
-
The SAA must be at or near the point of generation.[1]
-
Keep the waste container closed at all times, except when adding waste.[2][4][8]
-
Utilize secondary containment, such as a plastic tub, for all liquid waste containers to contain any potential leaks.[2][4]
Step 4: Requesting Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[1][5][6]
-
Do not overfill the container.[5]
Step 5: Decontamination and Disposal of Empty Containers
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a detergent solution. All cleaning materials must be disposed of as hazardous solid waste.[9]
-
Empty Original Containers: The original this compound container is not considered empty until it has been triple-rinsed.[2][8]
-
Rinse the container three times with a solvent capable of dissolving this compound.
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinsates may also need to be collected depending on institutional policy.
-
After triple-rinsing and air-drying, obliterate or deface the label on the empty container before disposal in the regular trash or glass recycling, as appropriate.[4][8]
-
Quantitative Data Summary
The following table summarizes key quantitative limits and guidelines for hazardous waste management in a laboratory setting, based on general regulatory requirements.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [1] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [1] |
| Maximum Storage Time in SAA | Up to 12 months (unless accumulation limits are met sooner) | [1] |
| pH Range for Drain Disposal (if permitted) | Between 5.0 and 12.5 (for non-hazardous aqueous solutions only) | [5] |
Visualized Experimental Workflow and Logic
The following diagrams illustrate the decision-making process for the disposal of a novel compound like this compound.
Caption: Experimental workflow for handling and disposing of this compound waste.
Caption: Decision tree for characterizing different this compound waste streams.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. mcneese.edu [mcneese.edu]
- 8. vumc.org [vumc.org]
- 9. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling MEDS433
Essential protocols for the safe handling and disposal of the potent dihydroorotate dehydrogenase inhibitor, MEDS433, are critical for protecting laboratory personnel. This guide provides immediate, step-by-step safety and logistical information to minimize exposure risk and ensure a secure research environment.
Researchers and drug development professionals working with this compound, a potent enzyme inhibitor and antiviral compound, must adhere to stringent safety protocols. Due to its pharmacological activity, direct contact, inhalation, or ingestion may pose health risks. The following information, compiled from safety data sheets and general best practices for handling potent pharmaceutical compounds, outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the proper use, removal, and disposal of PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (if handling powder outside of a containment system) | Prevents inhalation of airborne powder particles. Use should be in accordance with a respiratory protection program. |
| Body Protection | Disposable lab coat with long sleeves and tight cuffs | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Prevents exposure from spills. |
Procedural Guidance for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure during the handling of this compound.
Engineering Controls
-
Ventilation: All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosolization, the use of a glove box or isolator is recommended.
Donning and Doffing of PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Weighing and Reconstitution
-
Preparation: Designate a specific area within the fume hood for handling this compound. Gather all necessary equipment, including a calibrated scale, spatulas, weighing paper, and solvent.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Reconstitution: Slowly add the solvent to the powder to minimize aerosolization. Ensure the compound is fully dissolved before removing it from the fume hood.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Decontamination: Non-disposable equipment should be decontaminated using a validated procedure. This may involve washing with a suitable solvent that can solubilize and remove the compound.
-
Waste Disposal: Hazardous waste containing this compound should be disposed of through an approved chemical waste management service, in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
By implementing these comprehensive safety measures, research institutions can build a culture of safety and trust, ensuring that the valuable work of their scientists can proceed without compromising their health and well-being.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
